molecular formula C7H4BrClO2 B1265920 2-Bromo-3-chlorobenzoic acid CAS No. 56961-26-3

2-Bromo-3-chlorobenzoic acid

Cat. No.: B1265920
CAS No.: 56961-26-3
M. Wt: 235.46 g/mol
InChI Key: SITHNMNGOHVILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHNMNGOHVILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275016
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-26-3
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid (CAS Number: 56961-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and provides inferred information based on the chemistry of closely related compounds. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a disubstituted benzoic acid derivative. Its chemical structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 56961-26-3[1][2]
Molecular Formula C₇H₄BrClO₂[3]
Molecular Weight 235.47 g/mol [2]
IUPAC Name This compound
Canonical SMILES C1=CC(=C(C(=C1)Cl)Br)C(=O)O[3]
InChI Key SITHNMNGOHVILG-UHFFFAOYSA-N[3]
Predicted XlogP 2.8[3]
Appearance Solid (predicted)
Melting Point Not reported; likely similar to related isomers (e.g., 5-bromo-2-chlorobenzoic acid: 155-157 °C)
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Data (Predicted)

Spectroscopic Data (Predicted)
¹H NMR (in DMSO-d₆)Chemical Shift (δ, ppm)
~13.5
~7.9
~7.6
~7.4
¹³C NMR (in DMSO-d₆)Chemical Shift (δ, ppm)
~166
~135
~133
~132
~130
~128
~120
FT-IR Wavenumber (cm⁻¹)
3300-2500 (broad)
~1700
~1600, ~1470
~800-700
~600-500

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound, based on established organic chemistry principles like the Sandmeyer reaction, is outlined below. The starting material, 3-chloro-2-methylaniline, is commercially available.

G A 3-Chloro-2-methylaniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B Step 1 C Sandmeyer Reaction (CuBr, HBr) B->C Step 2 E 2-Bromo-3-chloro-1-methylbenzene C->E D Oxidation (KMnO4) F This compound D->F E->D Step 3

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Diazotization and Sandmeyer Reaction: 3-chloro-2-methylaniline would be diazotized using sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt would then be treated with a solution of copper(I) bromide in hydrobromic acid to yield 2-bromo-3-chloro-1-methylbenzene.[4][5][6]

  • Oxidation: The methyl group of 2-bromo-3-chloro-1-methylbenzene would then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield the final product, this compound.

Chemical Reactivity

The functional groups of this compound provide several avenues for further chemical transformations, making it a versatile building block.

G cluster_0 Reactions of this compound cluster_1 Carboxylic Acid Group cluster_2 Bromo Group A This compound B Esterification (R-OH, H+) A->B C Amidation (R-NH2, coupling agent) A->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) A->D E Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) A->E

Caption: Potential reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline for the Suzuki-Miyaura coupling of aryl bromides and can be optimized for this compound.[7][8][9]

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, and perform an aqueous workup. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Applications in Research and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[10]

Pharmaceutical and Agrochemical Synthesis

While specific applications of this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. It can serve as a scaffold for the synthesis of novel compounds to be evaluated for a range of biological activities, including but not limited to:

  • Anti-inflammatory agents: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial agents: Halogenated aromatic compounds often exhibit antimicrobial properties.[11][12]

  • Enzyme inhibitors: As a building block, it can be incorporated into more complex molecules designed to inhibit specific enzymes. For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of PARP inhibitors.[13]

G A This compound B Chemical Synthesis (e.g., Suzuki Coupling, Amidation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E

Caption: Workflow for drug discovery using this compound.

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, its derivatives could potentially be designed to target various components of signaling cascades implicated in diseases such as cancer or inflammation. For example, by incorporating this scaffold into molecules that mimic natural ligands or bind to the active sites of kinases or other enzymes, it may be possible to modulate their activity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. While detailed experimental data for this specific molecule is not abundant, this guide provides a solid foundation based on its chemical properties and the well-established chemistry of related compounds. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-chlorobenzoic acid (CAS No: 56961-26-3), a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visual workflow for property determination to support research and development activities.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.47 g/mol [1]
Melting Point 143-146 °C[1]
Boiling Point (Predicted) 330.4 °CN/A
pKa (Predicted) 2.48 ± 0.10N/A
XlogP (Predicted) 2.8[2]
Physical Form SolidN/A

Note: Predicted values are computationally derived and should be confirmed by experimental data for critical applications.

Solubility Profile

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standardized experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

  • Observation: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination (General Protocol)

Principle: A supersaturated solution of the compound in a given solvent is prepared and allowed to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The vials are removed from the shaker and centrifuged to pellet the undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a calibrated HPLC or UV-Vis method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to determine the partition coefficient.

Apparatus:

  • Separatory funnel or sealed vials

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC, UV-Vis) for concentration measurement

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. A known volume of the aqueous phase is added.

  • Equilibration: The mixture is shaken gently for several hours to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result start Start grind Grind Crystalline This compound start->grind Obtain Sample load Load Capillary Tube grind->load place Place in Apparatus load->place heat Heat at Controlled Rate (1-2 °C/min) place->heat observe Observe & Record Melting Range (T1 - T2) heat->observe end Melting Point (e.g., 143-146 °C) observe->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2-Bromo-3-chlorobenzoic acid. This halogenated aromatic carboxylic acid serves as a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Properties

This compound is a disubstituted benzoic acid with the chemical formula C₇H₄BrClO₂. The molecule consists of a benzene ring substituted with a carboxylic acid group, a bromine atom at the second position, and a chlorine atom at the third position relative to the carboxylic acid.

Molecular Weight:

The molecular weight of this compound has been determined to be approximately 235.47 g/mol . A detailed breakdown of its elemental composition and corresponding atomic weights is provided in the table below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
CarbonC12.011784.077
HydrogenH1.00844.032
BromineBr79.904179.904
ChlorineCl35.453135.453
OxygenO15.999231.998
Total 235.464

Physicochemical Data

A summary of key physicochemical data for this compound is presented in the following table for easy reference.

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.47 g/mol
CAS Number 56961-26-3[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential logical pathway would involve the selective halogenation of a suitable benzoic acid precursor. The precise reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.

A generalized workflow for a potential synthesis is outlined below.

G cluster_start Starting Material cluster_reaction1 Step 1: Halogenation cluster_reaction2 Step 2: Halogenation cluster_purification Purification cluster_product Final Product Starting_Material Substituted Benzoic Acid Precursor Reaction_1 Introduction of Bromine or Chlorine Starting_Material->Reaction_1 Reagents & Conditions Reaction_2 Introduction of Second Halogen Reaction_1->Reaction_2 Intermediate Purification Chromatography and/or Recrystallization Reaction_2->Purification Crude Product Final_Product 2-Bromo-3-chlorobenzoic acid Purification->Final_Product Pure Product G Start 2-Bromo-3-chlorobenzoic acid Step1 Chemical Modification Start->Step1 Synthetic Intermediate Step2 Generation of Compound Library Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Preclinical & Clinical Development Step4->Step5 End Marketed Drug Step5->End

References

An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3), a key chemical intermediate. It covers its physicochemical properties, a detailed representative synthesis protocol, potential applications, and essential safety data, tailored for professionals in chemical research and pharmaceutical development.

Note on Isomeric Forms: It is critical to distinguish this compound (CAS: 56961-26-3) from its isomer, 3-Bromo-2-chlorobenzoic acid (CAS: 56961-27-4). These compounds possess distinct physical properties and should not be used interchangeably. This guide pertains specifically to the 2-Bromo-3-chloro isomer.

Chemical Structure and Identity

This compound is a disubstituted benzoic acid derivative with bromine and chlorine atoms at the 2 and 3 positions of the benzene ring, respectively.

chemical_structure C1 C C2 C C1->C2 C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C3->C4 Cl Cl C3->Cl C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 COOH_O1 O COOH_C->COOH_O1 COOH_OH OH COOH_C->COOH_OH p1 p2 p3 p4 p5 p6

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. Predicted values are based on computational models and should be confirmed experimentally.

PropertyValueSource(s)
CAS Number 56961-26-3[1][2][3]
Molecular Formula C₇H₄BrClO₂[4]
Molecular Weight 235.46 g/mol [4]
Appearance Pale yellow solid[4]
Melting Point 143-146 °C[1][3]
Boiling Point 330.4 ± 27.0 °C (Predicted)[1][4]
Density 1.809 g/cm³ (Predicted)[4]
pKa 2.48 ± 0.10 (Predicted)[4]
Storage Sealed in a dry place, Room Temperature[4]

Spectroscopic Data

Representative Experimental Protocol: Synthesis

A definitive, peer-reviewed synthesis protocol for this compound was not identified in the searched literature. Therefore, the following is a proposed, representative protocol based on established methods for the halogenation of substituted benzoic acids, such as the synthesis of 2-bromo-3-nitrobenzoic acid.[5] This protocol should be regarded as a starting point for methods development and optimization.

Reaction Scheme: 3-Chlorobenzoic acid → this compound

Safety Precautions: This procedure involves corrosive and hazardous materials, including bromine and strong acids. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/bromine-resistant gloves, is mandatory.

Materials and Reagents:

  • 3-Chlorobenzoic acid

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃, catalyst) or iron filings

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃), 10% aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 3-chlorobenzoic acid.

    • Carefully add concentrated sulfuric acid to dissolve the starting material. Cool the flask in an ice bath to 0-5 °C.

    • Add the catalyst, iron(III) bromide, to the stirred solution.

  • Bromination:

    • Slowly add liquid bromine dropwise from the dropping funnel to the cold, stirred reaction mixture. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it over a stirred mixture of ice and water.

    • Decolorize the mixture by adding 10% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

    • The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration and wash with cold water.

    • Transfer the entire mixture (or the filtered solid) to a beaker and basify by adding 10% sodium hydroxide solution until the solid dissolves and the pH is >10. This converts the carboxylic acid to its soluble sodium salt.

    • Filter the basic solution to remove any insoluble impurities.

    • Transfer the filtrate to a clean flask, cool it in an ice bath, and re-precipitate the product by slowly acidifying with concentrated hydrochloric acid until the pH is <2.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

    • Dry the crude product.

    • Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a pale yellow solid.[4]

workflow start Dissolve 3-Chlorobenzoic Acid and Catalyst (FeBr₃) in H₂SO₄ bromination Add Bromine (Br₂) dropwise at 0-10 °C start->bromination reaction Stir at Room Temperature (12-24h) Monitor Progress (TLC/GC) bromination->reaction quench Quench with Ice-Water and Sodium Bisulfite Solution reaction->quench basify Basify with NaOH (aq) to Dissolve Product quench->basify filter1 Filter to Remove Insoluble Impurities basify->filter1 acidify Acidify Filtrate with HCl (aq) to Precipitate Product filter1->acidify filter2 Collect Solid by Vacuum Filtration acidify->filter2 purify Recrystallize from Ethanol/Water filter2->purify end Dry Final Product: This compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for more complex molecules.

  • Pharmaceutical Synthesis: Its halogenated aromatic structure and reactive carboxylic acid group make it a precursor for creating active pharmaceutical ingredients (APIs). The bromo and chloro substituents provide specific reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The carboxylic acid moiety can be converted into esters, amides, or other functional groups to modulate a drug candidate's properties, such as solubility or target binding.

  • Agrochemicals: This compound serves in the preparation of active ingredients for crop protection agents. The presence of halogens on the aromatic ring can enhance the biological activity and metabolic stability of herbicides and pesticides.

  • Dyes and Polymers: It is also employed in the development of specialty dyes and polymers where the halogen substituents allow for further functionalization and polymerization reactions.

Safety and Handling

This compound is an irritant and requires careful handling.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[1] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1] Avoid formation of dust.[1]

  • Storage: Keep container tightly closed and store in a dry, well-ventilated place at room temperature.[4]

References

The Dawn of a Molecular Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of substituted benzoic acids from ancient folk remedies to the cornerstone of modern pharmacology is a testament to the power of chemical modification and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will delve into the pivotal moments of their inception, from the extraction of salicylic acid from willow bark to the rational design of highly specific therapeutic agents. This document will detail the experimental protocols that paved the way for their synthesis, present key quantitative data for a range of significant derivatives, and visualize the intricate signaling pathways through which they exert their profound physiological effects.

From Natural Origins to Synthetic Marvels: A Historical Overview

The story of substituted benzoic acids begins with the empirical observations of ancient civilizations. The use of willow bark, a natural source of salicylates, for pain and fever relief dates back thousands of years.[1][2] However, it was the dawn of organic chemistry in the 19th century that unlocked the true potential of this class of molecules.

A pivotal moment arrived in 1828 when German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named salicin.[3] This was followed by the work of Italian chemist Raffaele Piria in 1838, who successfully converted salicin into salicylic acid.[3][4] While salicylic acid proved to be an effective anti-inflammatory and antipyretic agent, its gastrointestinal side effects limited its clinical utility.[3]

This challenge spurred further chemical investigation, culminating in one of the most significant achievements in pharmaceutical history. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, a compound that retained the therapeutic benefits of its precursor with significantly improved tolerability.[1][4][5][6] Marketed as Aspirin in 1899, it revolutionized pain management and laid the foundation for the modern pharmaceutical industry.[1][4]

The 20th century witnessed an explosion in the development of other substituted benzoic acid derivatives with diverse therapeutic applications. The quest for a safe and effective alternative to cocaine as a local anesthetic led to the synthesis of benzocaine in 1890 and procaine in 1904, both esters of substituted benzoic acids.[7][8] These compounds heralded a new era in local anesthesia, offering targeted pain relief without the systemic toxicity and addictive potential of their predecessor.[8]

Another important chapter in this history is the discovery and development of uricosuric agents. Probenecid, a derivative of benzoic acid, was initially developed during World War II to prolong the action of penicillin by inhibiting its renal excretion.[9] It was later found to be a potent uricosuric agent, effectively treating gout by promoting the excretion of uric acid.[9][10]

Para-aminobenzoic acid (PABA), another key substituted benzoic acid, was first identified as a growth factor for microorganisms and was once considered a vitamin (Vitamin Bx).[11][12] Its crucial role as an intermediate in the bacterial synthesis of folic acid made it a target for the development of sulfonamide antibiotics, which act as competitive inhibitors of PABA utilization.[13]

Key Substituted Benzoic Acids: A Quantitative Overview

The following tables summarize key physicochemical and biological data for several historically and therapeutically significant substituted benzoic acids.

CompoundIUPAC NameMolar Mass ( g/mol )Melting Point (°C)pKaSolubility in Water
Salicylic Acid 2-Hydroxybenzoic acid138.12158.6~3.02.48 g/L (25 °C)
Acetylsalicylic Acid (Aspirin) 2-Acetoxybenzoic acid180.161363.53 g/L (25 °C)
p-Aminobenzoic Acid (PABA) 4-Aminobenzoic acid137.14187-1892.38 (amino), 4.85 (carboxyl)4.7 g/L (20 °C)
Benzocaine Ethyl 4-aminobenzoate165.1988-90~3.5Slightly soluble
Procaine 2-(Diethylamino)ethyl 4-aminobenzoate236.31618.9Sparingly soluble (base), very soluble (HCl salt)
Probenecid 4-(Dipropylsulfamoyl)benzoic acid285.36198-2003.4Practically insoluble
3-Hydroxybenzoic Acid 3-Hydroxybenzoic acid138.12201-2034.087.25 g/L (25 °C)
4-Hydroxybenzoic Acid 4-Hydroxybenzoic acid138.12214-2174.585 g/L (20 °C)
Anthranilic Acid 2-Aminobenzoic acid137.14146-1482.17 (carboxyl), 4.85 (amino)5.72 g/L (25 °C)
CompoundTarget/MechanismBiological Activity (IC50/MIC)
Acetylsalicylic Acid (Aspirin) Cyclooxygenase-1 (COX-1)~1.3-3.57 µM
Cyclooxygenase-2 (COX-2)~29.3 µM
p-Aminobenzoic Acid (PABA) Derivatives Antibacterial (MRSA)MIC from 15.62 µM
AntifungalMIC from 7.81 µM
Probenecid Organic Anion Transporter 1 (OAT1)~12.3 µM (human)
Organic Anion Transporter 3 (OAT3)~5.0 x 10⁻⁵ to 5.0 x 10⁻⁴ µM (inhibition of influenza A in vitro)
Parabens (e.g., Butylparaben) Estrogen Sulfotransferase (SULT)IC50 ~37 µM

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several landmark substituted benzoic acids.

Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

The industrial synthesis of salicylic acid is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide.

  • Materials: Phenol, sodium hydroxide, carbon dioxide, sulfuric acid.

  • Procedure:

    • Phenol is treated with a concentrated solution of sodium hydroxide to form sodium phenoxide. The water is then evaporated.

    • The dry sodium phenoxide is heated to approximately 125°C in a stream of carbon dioxide under high pressure (around 100 atm).

    • The resulting product is a mixture of sodium salicylate and unreacted phenoxide.

    • The mixture is dissolved in water and acidified with sulfuric acid to precipitate salicylic acid.

    • The crude salicylic acid is then purified by recrystallization from hot water.

Synthesis of Acetylsalicylic Acid (Aspirin)

Aspirin is synthesized from salicylic acid by acetylation using acetic anhydride.

  • Materials: Salicylic acid, acetic anhydride, concentrated sulfuric acid or phosphoric acid (catalyst), ethanol, water.

  • Procedure:

    • Salicylic acid is placed in an Erlenmeyer flask.

    • Acetic anhydride is added, followed by a few drops of concentrated sulfuric or phosphoric acid as a catalyst.

    • The flask is gently heated in a water bath for approximately 10-15 minutes.

    • The flask is allowed to cool to room temperature, and then chilled in an ice bath to induce crystallization of the aspirin.

    • Water is added to the mixture to hydrolyze any excess acetic anhydride.

    • The solid aspirin is collected by vacuum filtration and washed with cold water.

    • The crude product is purified by recrystallization from an ethanol-water mixture.

Synthesis of p-Aminobenzoic Acid (PABA) by Reduction of p-Nitrobenzoic Acid

A common laboratory synthesis of PABA involves the reduction of the nitro group of p-nitrobenzoic acid.

  • Materials: p-Nitrobenzoic acid, a reducing agent (e.g., tin and concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), sodium hydroxide, hydrochloric acid.

  • Procedure (using Tin and HCl):

    • p-Nitrobenzoic acid and granulated tin are placed in a round-bottom flask.

    • Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is exothermic and may require cooling.

    • After the initial reaction subsides, the mixture is heated under reflux until the reaction is complete.

    • The mixture is cooled and a concentrated solution of sodium hydroxide is added to precipitate the tin salts as tin(IV) hydroxide and to dissolve the PABA as its sodium salt.

    • The tin hydroxide is removed by filtration.

    • The filtrate is then carefully acidified with hydrochloric acid to precipitate the p-aminobenzoic acid.

    • The PABA is collected by filtration, washed with cold water, and dried.

Synthesis of Benzocaine by Fischer Esterification of PABA

Benzocaine is synthesized by the acid-catalyzed esterification of p-aminobenzoic acid with ethanol.

  • Materials: p-Aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium carbonate solution.

  • Procedure:

    • p-Aminobenzoic acid and absolute ethanol are added to a round-bottom flask.

    • Concentrated sulfuric acid is slowly added as a catalyst.

    • The mixture is heated under reflux for 1-2 hours.

    • After cooling, the reaction mixture is poured into cold water.

    • A solution of sodium carbonate is slowly added to neutralize the excess sulfuric acid and precipitate the benzocaine.

    • The crude benzocaine is collected by vacuum filtration, washed with water, and purified by recrystallization from an ethanol-water mixture.

Synthesis of Procaine

One common route for the synthesis of procaine involves the reaction of p-nitrobenzoyl chloride with diethylaminoethanol, followed by reduction of the nitro group.

  • Materials: p-Nitrobenzoyl chloride, diethylaminoethanol, a reducing agent (e.g., tin and hydrochloric acid or catalytic hydrogenation), sodium carbonate.

  • Procedure:

    • p-Nitrobenzoyl chloride is reacted with diethylaminoethanol to form the ester, 2-(diethylamino)ethyl 4-nitrobenzoate.

    • The nitro group of this intermediate is then reduced to an amino group. This can be achieved using tin and hydrochloric acid, similar to the PABA synthesis, or through catalytic hydrogenation using a catalyst like Raney nickel.

    • After the reduction is complete, the reaction mixture is made basic with sodium carbonate to precipitate the procaine base.

    • The crude procaine is then purified, often by conversion to its hydrochloride salt, which is more stable and water-soluble.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are a direct result of their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandin_H2->Thromboxanes Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition

Caption: Mechanism of action of Aspirin.

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_inside Na+ Na_Channel->Na_inside No_Impulse Blocked Nerve Impulse Na_Channel->No_Impulse Blocks conduction LA_outside Local Anesthetic (Unionized form) LA_inside Local Anesthetic (Ionized form) LA_outside->LA_inside Penetrates membrane LA_inside->Na_Channel Binds to receptor site Na_outside Na+ Na_outside->Na_Channel Influx Nerve_Impulse Nerve Impulse (Pain Signal) PABA_Folate_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate Dihydropteroate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate_Reductase->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition Probenecid_Mechanism cluster_tubule Renal Proximal Tubule Cell OAT Organic Anion Transporter (OAT) Uric_Acid_Blood Uric Acid OAT->Uric_Acid_Blood Blood Blood Urine Urine Uric_Acid_Urine Uric Acid Uric_Acid_Urine->OAT Reabsorption Uric_Acid_Urine->Urine Increased Excretion Probenecid Probenecid Probenecid->OAT Inhibits

References

2-Bromo-3-chlorobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chlorobenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, offers differential reactivity that can be strategically exploited in multi-step synthetic sequences. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a versatile building block in modern synthetic chemistry, particularly in the construction of pharmaceutical and agrochemical compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 56961-26-3[3]
Molecular Formula C₇H₄BrClO₂[1][3]
Molecular Weight 235.46 g/mol [1]
Melting Point 143-146 °C[3]
Boiling Point 330.4 ± 27.0 °C (Predicted)[4]
Density 1.809 g/cm³ (Predicted)[4]
Appearance Solid
Storage Sealed in dry, room temperature

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons, with their chemical shifts dictated by the attached substituents.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending vibrations within the aromatic ring.

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens. The predicted monoisotopic mass is 233.90833 Da.[2]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available substituted aniline. A key transformation in this pathway is the Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5]

Synthetic Pathway Overview

A potential synthetic pathway is outlined below, starting from 3-chloro-2-methylaniline. This involves diazotization, Sandmeyer reaction to introduce the bromine atom, followed by oxidation of the methyl group to a carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Oxidation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Diazonium_Salt Intermediate Diazonium Salt 3-Chloro-2-methylaniline->Diazonium_Salt 1. NaNO₂, HBr, 0-5 °C 3-Bromo-2-chloro-toluene 3-Bromo-2-chloro-toluene Diazonium_Salt->3-Bromo-2-chloro-toluene 2. CuBr 2-Bromo-3-chlorobenzoic_acid This compound 3-Bromo-2-chloro-toluene->2-Bromo-3-chlorobenzoic_acid KMnO₄ or other oxidizing agent

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction and Oxidation

This protocol outlines a general procedure. Specific reaction conditions may require optimization.

Step 1: Synthesis of 3-Bromo-2-chlorotoluene from 3-Chloro-2-methylaniline

  • Diazotization:

    • In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 3-chloro-2-methylaniline in an aqueous solution of hydrobromic acid.

    • Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.

    • The product, 3-bromo-2-chlorotoluene, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent.

Step 2: Oxidation of 3-Bromo-2-chlorotoluene to this compound

  • Oxidation:

    • Dissolve the 3-bromo-2-chlorotoluene obtained in the previous step in a suitable solvent (e.g., a mixture of pyridine and water or acetic acid).

    • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions while monitoring the reaction temperature.

    • The reaction mixture is typically heated to reflux for several hours to drive the oxidation to completion.

  • Work-up and Purification:

    • After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).

    • The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications as a Chemical Intermediate

The presence of two different halogen atoms at ortho and meta positions relative to the carboxylic acid group makes this compound a highly versatile intermediate. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of C-C bonds.

Cross_Coupling 2-Bromo-3-chlorobenzoic_acid_deriv 2-Bromo-3-chlorobenzoic acid derivative (e.g., ester) Coupled_Product Coupled Product 2-Bromo-3-chlorobenzoic_acid_deriv->Coupled_Product Pd Catalyst, Base Coupling_Partner Coupling Partner (e.g., Boronic acid or Alkenyl) Coupling_Partner->Coupled_Product

Caption: General scheme for cross-coupling reactions.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid. The higher reactivity of the C-Br bond allows for the selective coupling at the 2-position of the benzoic acid ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the this compound derivative (e.g., methyl ester) (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable degassed solvent system (e.g., toluene/water, dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

4.1.2. Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. Again, the C-Br bond is expected to be the primary site of reaction.[7]

Experimental Protocol: General Procedure for Heck Reaction

  • Combine the this compound derivative (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a reaction vessel.

  • Add a suitable degassed solvent (e.g., DMF, acetonitrile).

  • Heat the reaction mixture under an inert atmosphere to a temperature typically between 80 and 140 °C.

  • Monitor the reaction until completion.

  • After cooling, the reaction mixture is typically filtered to remove the precipitated salts, and the filtrate is concentrated.

  • The product is then isolated and purified, usually by column chromatography.

Conclusion

This compound is a strategically important chemical intermediate with a rich potential for the synthesis of complex organic molecules. Its differentiated halogen reactivity provides a powerful tool for medicinal and materials chemists. The synthetic routes and application protocols detailed in this guide offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel compounds with significant biological or material properties.

References

role of 2-Bromo-3-chlorobenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2-Bromo-3-chlorobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dihalogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure—featuring a carboxylic acid group, a bromine atom, and a chlorine atom—provides multiple reactive sites for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for selective manipulation, making it an ideal precursor for the synthesis of complex molecules. This guide provides an in-depth overview of the physicochemical properties, core reactivity, and synthetic applications of this compound, with a focus on its pivotal role in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The following table summarizes its key identifiers and properties.

PropertyValue
CAS Number 56961-26-3
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.47 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 143-146 °C
Purity Typically ≥98%

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bond. This selective reactivity is crucial for sequential, site-specific modifications. The carboxylic acid group provides a handle for forming amides, esters, and for directing ortho-lithiation.

The general workflow for utilizing this compound often involves an initial cross-coupling reaction at the bromide position, followed by further functionalization or cyclization.

G General Synthetic Workflow of this compound start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) start->step1 step2 Intermediate Product (Functionalized at C2) step1->step2 step3a Further Cross-Coupling at Chloro Position step2->step3a step3b Cyclization Reaction step2->step3b step3c Carboxylic Acid Derivatization step2->step3c end_a Complex Di-substituted Product step3a->end_a end_b Heterocyclic Compound step3b->end_b end_c Amide/Ester Derivative step3c->end_c

Caption: General workflow for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for C-C, C-N, and C-O bond formation.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction is typically used to introduce an aryl or vinyl group at the C2 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd Product Coupled Product (Ar-R') PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂(R') Transmetal->PdII_R Boron R'-B(OR)₂ + Base Boron->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[3] This reaction allows for the introduction of alkenyl groups onto the benzene ring of this compound, providing a route to stilbene and cinnamic acid derivatives.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd Product Substituted Alkene (Ar-C=C) BaseH Base-H⁺ + X⁻ PdII Ar-Pd(II)L₂(Br) OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord MigInsert Migratory Insertion AlkeneCoord->MigInsert Alkene Alkene Alkene->AlkeneCoord PdII_Alk R-CH₂-CH(Ar)-Pd(II)L₂ MigInsert->PdII_Alk BetaElim β-Hydride Elimination PdII_Alk->BetaElim BetaElim->Product HPd H-Pd(II)L₂(Br) BetaElim->HPd BaseElim Base-mediated Elimination HPd->BaseElim BaseElim->Pd0 Regeneration BaseElim->BaseH Base Base Base->BaseElim

Caption: The catalytic cycle of the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4] This reaction is instrumental in synthesizing aryl amines from aryl halides.[5] Using this compound, various primary or secondary amines can be coupled to the C2 position, a key step in the synthesis of many pharmaceutically active compounds.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd Product Aryl Amine (Ar-NR'R'') PdII Ar-Pd(II)L₂(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amide Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amide Amine HNR'R'' + Base Amine->AmineCoord RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Other Important Reactions

Beyond the primary palladium-catalyzed couplings, this compound is a substrate for other valuable transformations.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds, enabling the synthesis of aryl alkynes.[6]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds, often under harsher conditions than palladium-catalyzed methods but useful for specific substrates.[7]

  • Cyclization Reactions: The functional groups on the this compound scaffold can be used to construct heterocyclic rings. For example, after an initial coupling reaction, the carboxylic acid can participate in an intramolecular cyclization to form lactones or other ring systems.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aryl bromides like this compound. Researchers should optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of bromobenzoic acids.[1]

  • Materials: this compound, arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.), and a solvent system (e.g., toluene/water, dioxane/water).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst (0.05 mmol) to the flask.

    • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Protocol for Heck Reaction

This protocol is a general procedure for the Heck coupling of aryl bromides.[8]

  • Materials: this compound, alkene (e.g., styrene or an acrylate, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-4 mol%), base (e.g., Et₃N or K₂CO₃, 2 equiv.), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (1.0 mol%), the phosphine ligand (2 mol%), and the base (2 mmol).

    • Evacuate and backfill the tube with an inert gas.

    • Add the alkene (1.5 mmol) and the solvent (e.g., 3 mL DMF/3 mL water).

    • Heat the mixture to 80-120 °C for 4-24 hours, monitoring by TLC.

    • After cooling, extract the mixture with a suitable solvent (e.g., ethyl acetate/hexane).

    • Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by flash chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a representative procedure for the amination of aryl bromides.[9]

  • Materials: this compound, amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, followed by this compound (1.0 mmol) and the amine (1.2 mmol).

    • Seal the vessel and heat the mixture to 80-110 °C with stirring for 8-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • After solvent removal, purify the residue by column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value molecules.

Pharmaceutical Synthesis

Halogenated benzoic acids are crucial precursors in drug synthesis. Notably, the closely related 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of SGLT2 inhibitors, a class of antidiabetic drugs that includes Dapagliflozin and Empagliflozin .[10][11] The synthesis involves a Friedel-Crafts acylation of the benzoic acid derivative, followed by reduction and glycosylation steps. The bromo- and chloro-substituents are essential for the final structure and activity of these drugs. While a different isomer, this highlights the importance of the bromo-chloro-benzoic acid scaffold in modern medicine.

Agrochemical Synthesis

In the agrochemical industry, halogenated aromatic compounds are frequently incorporated into molecules to enhance their biological activity and tune their physicochemical properties.[12] this compound can be used as a precursor for herbicides and fungicides. The carboxylic acid can be converted to an ester or amide, and the halogenated aryl ring often forms the core of the active ingredient, contributing to its efficacy and stability.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. Its demonstrated utility as a precursor for complex molecular architectures, including those found in pharmaceuticals and agrochemicals, underscores its importance to researchers and chemical development professionals. A thorough understanding of its reactivity and the application of robust synthetic protocols are key to unlocking its full potential in the creation of novel and valuable compounds.

References

The Halogen Dance: A Technical Guide to Electronic and Steric Effects on Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This in-depth technical guide delves into the nuanced electronic and steric effects of halogen substitution on the chemical properties and reactivity of benzoic acid. Prepared for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of how fluorine, chlorine, bromine, and iodine influence acidity, reactivity, and spectral characteristics. The guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies, and utilizes visualizations to elucidate fundamental concepts.

Introduction: The Dual Nature of Halogens

Halogens, as substituents on an aromatic ring, exert a fascinating dual influence through their electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1] The -I effect, stemming from the high electronegativity of halogens, increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[2][3] Conversely, the +R effect, arising from the delocalization of lone pair electrons into the aromatic system, tends to decrease acidity. The interplay of these opposing forces, further complicated by steric interactions, dictates the overall properties of halobenzoic acids.

Electronic Effects on Acidity (pKa)

The acidity of substituted benzoic acids is a direct measure of the stability of their conjugate bases. Electron-withdrawing groups stabilize the benzoate anion, leading to a lower pKa value and a stronger acid.[2][4] Halogens, being more electronegative than carbon, increase the acidity of benzoic acid through their inductive effect.[1]

The magnitude of the inductive effect decreases with distance, making it most pronounced at the ortho position, followed by meta, and then para.[4][5] The resonance effect, which donates electron density, is most influential at the ortho and para positions.

Table 1: pKa Values of Halogen-Substituted Benzoic Acids in Water

SubstituentOrtho PositionMeta PositionPara Position
-H (Benzoic Acid)4.204.204.20
-F3.273.874.14
-Cl2.943.833.98[6]
-Br2.853.814.00
-I2.863.864.03

Data compiled from various sources. Minor variations may exist between different literature values.

The pKa values in Table 1 reveal that all halogen-substituted benzoic acids are more acidic than benzoic acid itself. The ortho-isomers are consistently the most acidic, a phenomenon known as the "ortho effect."[7][8] This effect is a combination of steric and electronic factors.[8]

The Ortho Effect: A Complex Interplay

The significantly increased acidity of ortho-substituted benzoic acids is a well-documented phenomenon.[7][8] It is attributed to a combination of factors:

  • Steric Inhibition of Resonance: The bulky ortho-substituent forces the carboxyl group out of the plane of the benzene ring.[8][9] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, is a destabilizing cross-conjugation.[9] This steric inhibition of resonance, therefore, enhances the acidity.[10]

  • Enhanced Inductive Effect: The close proximity of the electron-withdrawing halogen to the carboxyl group maximizes the stabilizing inductive effect on the carboxylate anion.[7]

  • Intramolecular Hydrogen Bonding: While not a significant factor for halogens, in some ortho-substituted benzoic acids, intramolecular hydrogen bonding can stabilize the undissociated acid, but this is not the primary driver for the increased acidity observed with halogens.[9]

Ortho_Effect cluster_0 Ortho-Substituted Benzoic Acid cluster_1 Consequences OrthoAcid Ortho-Halobenzoic Acid TwistedCOOH Steric Hindrance (Twisted -COOH group) OrthoAcid->TwistedCOOH causes InhibitedResonance Inhibition of Resonance (-COOH with ring) TwistedCOOH->InhibitedResonance leads to IncreasedAcidity Increased Acidity (Lower pKa) InhibitedResonance->IncreasedAcidity results in

Caption: Logical workflow of the ortho effect in halobenzoic acids.

Steric Effects on Reactivity: The Case of Esterification

Steric hindrance plays a crucial role in the reactivity of benzoic acid derivatives, particularly in reactions involving the carboxyl group, such as Fischer esterification. The presence of a bulky substituent at the ortho position can significantly hinder the approach of a nucleophile, such as an alcohol, to the carbonyl carbon.

This steric hindrance leads to a decrease in the rate of esterification. The effect is generally proportional to the size of the halogen substituent (I > Br > Cl > F). Consequently, the esterification of ortho-halobenzoic acids is slower than that of their meta and para isomers.

Caption: Factors affecting the rate of Fischer esterification of halobenzoic acids.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the halobenzoic acid with a standard solution of a strong base and monitoring the pH.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of the halobenzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol-water) to ensure solubility.[11] Prepare a standardized ~0.1 M solution of NaOH.

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker and immerse the calibrated pH electrode. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition.

  • Data Analysis: Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

pKa_Determination_Workflow start Start prep_acid Prepare Halobenzoic Acid Solution start->prep_acid prep_base Prepare Standardized NaOH Solution start->prep_base calibrate Calibrate pH Meter prep_acid->calibrate titrate Titrate Acid with Base (Record pH vs. Volume) prep_base->titrate calibrate->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa end End determine_pKa->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

Comparative Fischer Esterification

This protocol is designed to compare the relative rates of esterification of different halobenzoic acids.

Methodology:

  • Reaction Setup: In separate round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of benzoic acid and each of the ortho-, meta-, and para-halobenzoic acids.

  • Reagent Addition: To each flask, add a large excess of the alcohol (e.g., methanol, 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).[12][13]

  • Reaction: Reflux the mixtures for a set period (e.g., 1 hour).

  • Workup: Cool the reaction mixtures and pour them into separate separatory funnels containing water. Extract the ester with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Analyze the yield of the ester product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to compare the extent of reaction for each starting acid.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the characterization of halobenzoic acids.

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and the carboxyl group. The proton ortho to the carboxyl group is typically the most deshielded.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon can provide insights into the electronic environment of the carboxyl group.

  • IR Spectroscopy: The characteristic C=O stretching frequency of the carboxylic acid is typically observed in the range of 1680-1710 cm⁻¹. The O-H stretch appears as a broad band between 2500-3300 cm⁻¹.

Table 2: Representative Spectroscopic Data for 4-Chlorobenzoic Acid

TechniqueKey Signals
¹H NMR (CDCl₃)δ ~8.0 (d, 2H, protons ortho to -COOH), δ ~7.5 (d, 2H, protons ortho to -Cl), δ ~11.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~171 (C=O), δ ~139 (C-Cl), δ ~131 (CH), δ ~129 (CH), δ ~128 (C-COOH)
IR (KBr)~3000 cm⁻¹ (broad, O-H), ~1680 cm⁻¹ (s, C=O)

Note: Chemical shifts (δ) are in ppm and are approximate. Coupling patterns (d = doublet, br s = broad singlet) and integration values are provided.

Conclusion

The electronic and steric effects of halogens on benzoic acid are a classic example of the structure-activity relationships that are fundamental to organic chemistry and drug design. The interplay of inductive and resonance effects governs the acidity of these compounds, with the "ortho effect" highlighting the importance of steric interactions in close proximity to the reactive center. Understanding these principles is crucial for predicting and controlling the chemical behavior of halogenated aromatic compounds in various applications, from organic synthesis to the development of novel therapeutic agents.

References

The Reactivity of Dihalogenated Benzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical behavior of dihalogenated benzoic acids, pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of their acidity, reactivity in key synthetic transformations, and detailed experimental protocols to support researchers and scientists in the field of drug development.

Dihalogenated benzoic acids, aromatic carboxylic acids bearing two halogen atoms on the benzene ring, are a class of compounds whose nuanced reactivity is of paramount importance in the design and synthesis of complex organic molecules. The nature and position of the halogen substituents profoundly influence the electronic properties and steric environment of the molecule, dictating its behavior in a wide array of chemical transformations. This guide delves into the core aspects of their reactivity, offering a comparative analysis of different isomers and providing practical insights for their application in research and development.

Physicochemical Properties: A Quantitative Comparison of Acidity

The acidity of a benzoic acid, quantified by its pKa value, is a fundamental property that governs its behavior in both chemical reactions and biological systems. The presence of electron-withdrawing halogen atoms significantly enhances the acidity of the carboxylic acid group compared to benzoic acid itself (pKa ≈ 4.20). This effect is primarily due to the stabilization of the resulting carboxylate anion through the inductive effect (-I) of the halogens.

The position of the halogens plays a crucial role in determining the extent of this effect. Ortho-substituted halogens, in addition to their inductive effect, can exert a steric influence that forces the carboxyl group out of the plane of the benzene ring. This "ortho effect" can disrupt resonance stabilization of the neutral acid, further increasing its acidity.[1]

The following tables summarize the pKa values for various dihalogenated benzoic acid isomers, providing a quantitative basis for comparing their acidic strengths.

Table 1: pKa Values of Dichlorobenzoic Acid Isomers [2]

IsomerCAS NumberpKa
2,3-Dichlorobenzoic acid50-45-3-
2,4-Dichlorobenzoic acid50-84-0-
2,5-Dichlorobenzoic acid50-79-3-
2,6-Dichlorobenzoic acid50-30-6-
3,4-Dichlorobenzoic acid51-44-5-
3,5-Dichlorobenzoic acid51-36-5-

Table 2: pKa Values of Dibromobenzoic Acid Isomers [1]

IsomerpKa Value
2,3-Dibromobenzoic acid-
2,4-Dibromobenzoic acid-
2,5-Dibromobenzoic acid-
2,6-Dibromobenzoic acid-
3,4-Dibromobenzoic acid-
3,5-Dibromobenzoic acid-

Table 3: pKa Values of Difluorobenzoic Acid Isomers

IsomerpKa Value
2,3-Difluorobenzoic acid2.88
2,4-Difluorobenzoic acid2.85
2,5-Difluorobenzoic acid2.87
2,6-Difluorobenzoic acid2.13
3,4-Difluorobenzoic acid3.80
3,5-Difluorobenzoic acid3.37

Key Synthetic Transformations and Reactivity

Dihalogenated benzoic acids are versatile substrates in a multitude of organic reactions. Their reactivity can be broadly categorized by transformations involving the carboxylic acid group and those occurring on the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of dihalogenated benzoic acids undergoes typical transformations such as esterification, amide bond formation, and reduction. These reactions are fundamental for introducing further diversity and linking these building blocks to other molecular scaffolds.

Reactions on the Aromatic Ring

The halogen atoms on the aromatic ring serve as handles for a variety of powerful synthetic methodologies, including nucleophilic aromatic substitution, cross-coupling reactions, and directed ortho-metalation.

Dihalogenated benzoic acids, particularly those with fluorine substituents or activated by other electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a halide leaving group.

The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The position of the halogens relative to each other and to the deactivating carboxyl group significantly influences the regioselectivity and rate of the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Dihalogenated benzoic acids are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the dihalogenated benzoic acid (as a halide or triflate) with an organoboron reagent in the presence of a palladium catalyst and a base. It is a highly versatile method for the synthesis of biaryl compounds. The reactivity of the aryl halide follows the general trend I > Br > Cl.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling a dihalogenated benzoic acid with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[3][4] This method has largely replaced classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[5]

Cross_Coupling_Workflow General Workflow for Pd-Catalyzed Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Dihalogenated Benzoic Acid (Ar-X) ReactionVessel Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere ArylHalide->ReactionVessel CouplingPartner Coupling Partner (e.g., R-B(OH)2, R2NH) CouplingPartner->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->ReactionVessel Ligand Ligand (e.g., Phosphine) Ligand->ReactionVessel Base Base (e.g., K2CO3, NaOtBu) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (Ar-R or Ar-NR2) Purification->Product

General workflow for Pd-catalyzed cross-coupling reactions.

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Bromobenzoic Acids

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃Water97
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/Methanol>97

The carboxylic acid group, after deprotonation to the carboxylate, can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong organolithium base.[6] This generates an aryllithium species that can be trapped with various electrophiles, allowing for the regioselective introduction of substituents at the position adjacent to the carboxyl group. In dihalogenated benzoic acids, the regioselectivity of lithiation is influenced by the positions of the existing halogens. For instance, in 2,4-dihalogenobenzoic acids, hydrogen-metal exchange tends to occur at the position flanked by both halogen substituents.[6]

DoM_Workflow start Dihalogenated Benzoic Acid deprotonation Deprotonation with Strong Base (e.g., s-BuLi) in THF at low temp. start->deprotonation lithiation ortho-Lithiation (Directed by Carboxylate) deprotonation->lithiation quench Quench with Electrophile (E+) lithiation->quench product ortho-Substituted Dihalogenated Benzoic Acid quench->product

Workflow for Directed ortho-Metalation (DoM).

Under certain conditions, the carboxylic acid group can be removed in a decarboxylation reaction. The ease of decarboxylation is dependent on the substitution pattern of the ring. More recently, decarboxylative cross-coupling reactions have emerged as a powerful strategy. In these reactions, the carboxylic acid itself acts as the coupling partner, eliminating the need for pre-functionalization to an organometallic reagent. These reactions typically proceed with the loss of carbon dioxide and can be used to form C-C, C-N, C-S, and C-P bonds.

Experimental Protocols

This section provides representative experimental protocols for key transformations of dihalogenated benzoic acids. These are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed amination of a dihalogenated aryl bromide.[7]

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the dihalogenated benzoic acid (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl dihalogenated benzoic acid.

General Procedure for Directed ortho-Metalation (DoM) and Electrophilic Quench

This protocol describes a general procedure for the ortho-lithiation of an unprotected dihalogenated benzoic acid.[6]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dihalogenated benzoic acid (1.0 equiv) and an appropriate chelating agent (e.g., TMEDA, 2.2 equiv).

  • Solvent Addition and Cooling: Add anhydrous tetrahydrofuran (THF) and cool the solution to -90 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Slowly add a solution of a strong alkyllithium base (e.g., s-BuLi, 2.2 equiv) dropwise, maintaining the internal temperature below -85 °C. Stir the resulting mixture at this temperature for the specified time (e.g., 1 hour) to ensure complete formation of the dianion.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, disulfide, or chlorotrimethylsilane, >1.0 equiv) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Extraction: Acidify the aqueous layer with HCl and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the ortho-functionalized dihalogenated benzoic acid.

Conclusion

Dihalogenated benzoic acids are highly valuable and versatile building blocks in modern organic synthesis. Their reactivity is a finely tuned interplay of electronic and steric effects imparted by the halogen substituents. A thorough understanding of these effects, as quantified by properties like pKa, and their influence on key transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and directed ortho-metalation, is essential for their effective utilization in the synthesis of complex molecules. The experimental protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this important class of compounds.

References

Sourcing 2-Bromo-3-chlorobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical reagents is a critical determinant of project success. This technical guide provides an in-depth overview of the supply landscape for 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines key suppliers, typical availability, and technical specifications to aid in making informed purchasing decisions.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized below:

PropertyValue
CAS Number 56961-26-3
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.47 g/mol [1][2]
Purity Typically ≥98%[1][2][3]
Melting Point 143-146 °C[2]
Appearance Solid

Supplier and Availability Overview

The availability of this compound ranges from small research quantities to bulk orders. The following table summarizes a selection of suppliers and their current offerings. Please note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierProduct Code(s)PurityAvailable QuantitiesPrice (USD)Notes
Aladdin Scientific ALA-P112436min 98%1 g$49.99For professional research and industrial use only.[1]
Oakwood Chemical 03827598%1 g, 5 g, 25 g, 100 g, 500 g$28.00 (1g) to $2,664.00 (500g)Inquire for out-of-stock items.[2]
Parchem N/AN/AN/AInquireSpecialty chemical supplier.[4]
Sunway Pharm Ltd CB51215N/AN/AInquireProvides COA, Datasheet, and NMR upon request.[5]
Sigma-Aldrich SY3H315B0E59 (Synthonix), FLUH99C79185 (Fluorochem)N/AN/AInquireDistributes for multiple manufacturers.[6]
BLD Pharm N/AN/AN/AInquireSpecial offers may be available for online orders.[7]
CyclicPharma SL12435NLT 98%N/AInquire[3]

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow. This involves identifying potential suppliers, evaluating their offerings, and proceeding with the procurement process.

G cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: Procurement & Logistics cluster_2 Phase 3: Quality Control & Use Identify Potential Suppliers Identify Potential Suppliers Request Quotations Request Quotations Identify Potential Suppliers->Request Quotations CAS: 56961-26-3 Evaluate Supplier Credentials Evaluate Supplier Credentials Request Quotations->Evaluate Supplier Credentials Purity, Quantity, Price Select Supplier Select Supplier Evaluate Supplier Credentials->Select Supplier Lead Time, Documentation Issue Purchase Order Issue Purchase Order Select Supplier->Issue Purchase Order Arrange Shipping & Handling Arrange Shipping & Handling Issue Purchase Order->Arrange Shipping & Handling Safety Data Sheet Review Receive & Verify Shipment Receive & Verify Shipment Arrange Shipping & Handling->Receive & Verify Shipment Check COA Internal QC Testing (Optional) Internal QC Testing (Optional) Receive & Verify Shipment->Internal QC Testing (Optional) Release for Research Use Release for Research Use Internal QC Testing (Optional)->Release for Research Use

Procurement workflow for this compound.

Experimental Protocols

As this compound is a chemical intermediate, specific experimental protocols are highly dependent on the target molecule and reaction scheme. Researchers should refer to relevant synthetic organic chemistry literature for detailed methodologies. Key considerations when handling this compound include:

  • Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

  • Solubility: Determine the appropriate solvent for your reaction. Solubility data may be available from the supplier or can be determined experimentally on a small scale.

  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to monitor the progress of the reaction.

This guide provides a foundational overview for sourcing this compound. For specific applications and handling procedures, researchers should consult peer-reviewed literature and the supplier's technical documentation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-bromo-3-chlorobenzoic acid and its derivatives. This document outlines detailed experimental protocols for the synthesis of the parent acid via a Sandmeyer reaction, followed by protocols for the synthesis of various derivatives through Ullmann coupling, Suzuki-Miyaura coupling, and amidation. Quantitative data from related syntheses are provided for reference, and potential biological activities of the resulting compounds are discussed.

Introduction

This compound is a valuable halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine and chlorine atoms ortho and meta to the carboxylic acid group, respectively, allows for regioselective functionalization. This makes it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The bromine atom can be readily transformed through various cross-coupling reactions, while the carboxylic acid moiety provides a handle for the formation of amides, esters, and other derivatives.

This document details the synthetic pathways for this compound and its subsequent conversion into a variety of derivatives, providing researchers with the necessary protocols to explore the chemical space around this important scaffold.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[1][2] This protocol outlines the synthesis of this compound from 2-amino-3-chlorobenzoic acid.

Experimental Protocol: Diazotization and Sandmeyer Bromination

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-chlorobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.[3]

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Bromination:

    • In a separate beaker, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Cool the CuBr solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.[3]

    • A reaction is typically observed, with the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours to ensure completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Data Presentation: Representative Yields for Sandmeyer Reactions
Starting MaterialProductCatalystYield (%)Reference
3-Aminobenzoic acid3-Bromobenzoic acidCuBr~84%[3]
2,3-Dichloroaniline1-Bromo-2,3-dichlorobenzeneCuBrNot specified[4]

Note: The yields are for analogous reactions and may vary for the synthesis of this compound.

Workflow for the Synthesis of this compound

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Bromination cluster_workup Work-up and Purification A 2-Amino-3-chlorobenzoic acid B Dissolve in HBr/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Stir for 30 min D->E G Add diazonium salt solution to CuBr E->G F Prepare CuBr solution F->G H Warm to RT, then heat G->H I Quench with ice water H->I J Neutralize with NaHCO₃ I->J K Extract with Ethyl Acetate J->K L Dry and concentrate K->L M Recrystallize L->M N N M->N Pure this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

This compound is a versatile starting material for the synthesis of a variety of derivatives. The following sections detail protocols for Ullmann coupling, Suzuki-Miyaura coupling, and amidation reactions.

Ullmann Condensation for the Synthesis of N-Aryl Derivatives

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This method can be used to synthesize N-aryl derivatives of this compound.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline (or other ligand)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).[7]

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-130 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aryl HalideAmineCatalyst/LigandYield (%)Reference
2-Bromobenzoic acidAnilineCuI/L-proline99[7]
2-Chlorobenzoic acidAnilineCuI/PhenanthrolineNot specified[5]
5-Bromo-2-chlorobenzoic acidAnilineCu/Cu₂O85[8]

Note: The yields are for analogous reactions and may vary for the amination of this compound.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which is a powerful tool for forming carbon-carbon bonds.[9][10]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aryl HalideBoronic AcidCatalystBaseYield (%)Reference
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃95[3]
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃92[6]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃96[6]

Note: The yields are for analogous reactions and may vary for the coupling of this compound.

Amide Bond Formation

The carboxylic acid group of this compound can be readily converted to an amide, a common functional group in biologically active molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other inert solvent

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Acyl HalideAmineYield (%)Reference
Benzoyl chlorideAniline88[11][12]
3-Bromobenzoyl chlorideAniline64[11]

Note: The yields are for analogous reactions and may vary for the amidation of 2-bromo-3-chlorobenzoyl chloride.

Workflow for the Synthesis of Derivatives

G cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling cluster_amide Amide Formation A This compound B Amine, CuI, Ligand, Base A->B D Arylboronic acid, Pd Catalyst, Base A->D F 1. SOCl₂ 2. Amine, Base A->F C N-Aryl Derivative B->C E Biaryl Derivative D->E G Amide Derivative F->G

Caption: Synthetic pathways for derivatization of this compound.

Biological Activity and Signaling Pathways

Derivatives of halogenated benzoic acids have shown a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[13][14][15] While specific data for derivatives of this compound are limited, the structural motifs suggest potential for similar activities.

For example, chlorobenzamide derivatives have been investigated as potential inhibitors of enzymes and modulators of signaling pathways involved in cancer and inflammation.[1] The introduction of different substituents through the synthetic methods described above allows for the generation of a library of compounds for biological screening.

Potential Signaling Pathway Involvement

A hypothetical signaling pathway that could be modulated by derivatives of this compound is presented below. Inhibition of a key kinase in a pro-survival pathway by a synthesized derivative could lead to the downstream activation of apoptotic proteins and ultimately, programmed cell death.

G A Derivative of This compound B Target Kinase (e.g., in a pro-survival pathway) A->B Inhibition C Downstream Signaling Cascade B->C Activation D Inhibition of Pro-Apoptotic Proteins C->D Inhibition E Cell Survival C->E Promotion F Apoptosis D->F Inhibition

Caption: Hypothetical signaling pathway modulated by a this compound derivative.

Conclusion

This document provides a detailed overview of the synthesis of this compound and its derivatives. The protocols for the Sandmeyer reaction, Ullmann condensation, Suzuki-Miyaura coupling, and amidation offer a robust toolkit for the generation of a diverse library of compounds. The provided quantitative data for related reactions serve as a valuable benchmark for optimizing these synthetic routes. Further investigation into the biological activities of these novel derivatives is warranted and may lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for 2-Bromo-3-chlorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-chlorobenzoic acid as a versatile building block in medicinal chemistry. The strategic placement of the bromine, chlorine, and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document outlines its potential applications in the development of SGLT2 inhibitors, antihypertensive agents, and antimicrobial compounds, supported by detailed experimental protocols and relevant biological data from analogous compounds.

Potential Therapeutic Applications

While direct biological activity of this compound is not extensively documented, its true value in medicinal chemistry lies in its role as a key synthetic intermediate. Its structural features allow for the introduction of various pharmacophores through well-established synthetic methodologies.

Analogs of SGLT2 Inhibitors for Diabetes Mellitus

The isomeric compound, 5-bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of several marketed Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin.[1][2] These drugs are mainstays in the treatment of type 2 diabetes. The structural similarity suggests that this compound can be employed to synthesize novel analogs of these C-aryl glucoside SGLT2 inhibitors, potentially leading to compounds with altered pharmacokinetic profiles or off-target activities.[3]

The general structure of these inhibitors consists of a glucose moiety attached to a substituted aromatic ring. This compound can serve as the precursor to this aromatic core, with the bromine atom providing a handle for introducing the C-glycoside via a metal-halogen exchange followed by addition to a protected gluconolactone.

Sulfamoylbenzoic Acid Derivatives as Antihypertensive Agents

Derivatives of sulfamoylbenzoic acid are known for their diuretic and antihypertensive properties. The drug Indapamide is a classic example. A patent has described novel N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines (where the halogen can be bromine or chlorine) that exhibit potent hypotensive activity with a reduced diuretic effect, which can be a desirable therapeutic profile.[4] This indicates that incorporating this compound into a sulfamoylbenzamide scaffold could yield novel cardiovascular agents. The synthesis would typically involve the conversion of the carboxylic acid to an amide with a suitable amine partner.

Antimicrobial and Antifungal Agents

Halogenated aromatic compounds are a well-established class of antimicrobial agents. Studies on derivatives of 2-chlorobenzoic acid have demonstrated their potential as antibacterial and antifungal compounds.[5] For instance, Schiff's bases derived from 2-chlorobenzoic acid have shown significant activity against Gram-negative bacteria like Escherichia coli.[5] Furthermore, the presence of a bromine atom on an aromatic ring has been shown to enhance antimicrobial activity.[6] By derivatizing this compound, for example, by forming amides or esters with other bioactive moieties, novel antimicrobial agents could be developed.

Data Presentation: Biological Activity of Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to derivatives of this compound, providing a benchmark for potential efficacy.

Table 1: Antimicrobial Activity of a 2-Chlorobenzoic Acid Derivative [5]

Compound IDTest OrganismpMIC (µM/ml)Standard Drug (Norfloxacin) pMIC (µM/ml)
6 Escherichia coli2.272.61
6 Staphylococcus aureus1.91-

*Compound 6 is a Schiff's base derivative of 2-chlorobenzoic acid.

Table 2: SGLT2 Inhibitory Activity of Marketed Drugs (Synthesized from an Isomer) [7]

CompoundHuman SGLT2 IC50 (nM)Human SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin1.121391>1200

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving halogenated benzoic acids, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is ideal for derivatizing the aromatic core of this compound at the bromine position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Amide Bond Formation

Formation of an amide bond from the carboxylic acid group is a common step in synthesizing many biologically active molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (1.1 equivalents)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate a typical experimental workflow and a plausible signaling pathway that could be targeted by derivatives of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup (Extraction) reaction->workup Crude Product purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis Pure Product bioassay Biological Assays (e.g., Kinase Inhibition) analysis->bioassay

A generalized workflow for the synthesis and evaluation of a biaryl derivative.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

References

Application Notes and Protocols: 2-Bromo-3-chlorobenzoic Acid as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of 2-bromo-3-chlorobenzoic acid as a versatile precursor in the synthesis of novel anticancer agents. While direct synthesis of a marketed anticancer drug from this specific precursor is not prominently documented in publicly available literature, its structural motifs are present in several classes of potent oncology drug candidates. This document outlines a representative synthetic strategy for a 4-anilinoquinazoline derivative, a well-established class of anticancer compounds, using this compound as a starting material. The associated mechanisms of action, relevant signaling pathways, and detailed experimental protocols are provided to guide researchers in this field.

Introduction

Halogenated benzoic acids are crucial building blocks in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of a wide array of pharmacologically active molecules. The presence and positioning of halogen atoms can significantly influence the physicochemical properties and biological activity of the final compounds. This compound, with its distinct substitution pattern, offers multiple reactive sites for chemical modification, making it an attractive starting point for the development of novel therapeutics, particularly in oncology.

This document focuses on the synthesis of a hypothetical 4-anilinoquinazoline derivative from this compound. 4-Anilinoquinazolines are a prominent class of kinase inhibitors that have led to the development of several successful targeted cancer therapies.[1][2][3][4][5] By inhibiting specific kinases involved in cell signaling pathways, these compounds can effectively block tumor growth and proliferation.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative 4-anilinoquinazoline-based kinase inhibitors against various cancer cell lines. This data is provided to illustrate the potential potency of compounds that can be synthesized from precursors like this compound.

Compound/Drug NameTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Gefitinib EGFRA431 (lung)0.015 - 0.04[5]
NCI-H1975 (lung)>10[5]
Erlotinib EGFRA431 (lung)0.02[4]
Lapatinib EGFR, HER2BT474 (breast)0.01[4]
Vandetanib VEGFR2, EGFRHUVEC (endothelial)0.04[4]
PD173074 FGFR1, FGFR3Various0.0215 (FGFR1), 0.005 (FGFR3)[6]

Signaling Pathways

The anticancer activity of 4-anilinoquinazoline derivatives and similar kinase inhibitors is primarily attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. A major target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="4-Anilinoquinazoline\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;

EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation;

Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines.

Experimental Protocols

The following protocols provide a representative synthetic route from this compound to a hypothetical 4-anilinoquinazoline derivative and a general method for evaluating its anticancer activity.

Synthesis of 8-Bromo-7-chloro-4-oxo-3,4-dihydroquinazoline

This protocol describes the initial steps to form the quinazolinone core.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Amidation with Formamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Amino-N-formyl-3-bromo-5-chlorobenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Cyclization\n(e.g., heat or acid catalysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="8-Bromo-7-chloro-4-oxo-\n3,4-dihydroquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; }

Caption: Synthesis of the Quinazolinone Core.

Materials:

  • This compound

  • Thionyl chloride

  • Formamide

  • Anhydrous toluene

  • Sodium hydroxide

Procedure:

  • Acid Chloride Formation: A mixture of this compound (1 equivalent) and thionyl chloride (2 equivalents) in anhydrous toluene is refluxed for 4 hours. The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of formamide (3 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water, and dried to give 2-amino-N-formyl-3-bromo-5-chlorobenzamide.

  • Cyclization: The intermediate amide is heated with an aqueous solution of sodium hydroxide (2 M) at 100 °C for 2 hours. After cooling, the solution is neutralized with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 8-bromo-7-chloro-4-oxo-3,4-dihydroquinazoline.

Synthesis of 4-Anilinoquinazoline Derivative

This protocol describes the final steps to the target compound.

// Nodes start [label="8-Bromo-7-chloro-4-oxo-\n3,4-dihydroquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Chlorination\n(e.g., POCl3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="4,8-Dibromo-7-chloroquinazoline", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Nucleophilic Substitution\n(with substituted aniline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Anilino-8-bromo-\n7-chloroquinazoline Derivative", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; }

Caption: Final Synthesis of the 4-Anilinoquinazoline Derivative.

Materials:

  • 8-Bromo-7-chloro-4-oxo-3,4-dihydroquinazoline

  • Phosphorus oxychloride (POCl3)

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Triethylamine

Procedure:

  • Chlorination: A mixture of 8-bromo-7-chloro-4-oxo-3,4-dihydroquinazoline (1 equivalent) and phosphorus oxychloride (5 equivalents) is heated at reflux for 3 hours. The excess POCl3 is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 4,8-dibromo-7-chloroquinazoline.

  • Nucleophilic Substitution: A solution of 4,8-dibromo-7-chloroquinazoline (1 equivalent), a substituted aniline (1.2 equivalents), and triethylamine (1.5 equivalents) in isopropanol is heated at reflux for 6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold isopropanol, and dried to yield the final 4-anilinoquinazoline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.[1]

Materials:

  • Synthesized 4-anilinoquinazoline derivative

  • Cancer cell line (e.g., A431, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: The synthesized compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours at 37 °C.

  • MTT Assay: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of potential anticancer agents. The synthetic protocols and biological context provided herein for 4-anilinoquinazoline derivatives serve as a guide for researchers to explore the potential of this and other related scaffolds in the development of novel kinase inhibitors and other targeted cancer therapies. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of compounds derived from this promising starting material.

References

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] This protocol focuses on the selective Suzuki-Miyaura coupling of 2-bromo-3-chlorobenzoic acid with various arylboronic acids. The presence of two distinct halogen atoms on the aromatic ring—bromine and chlorine—presents a selectivity challenge. Typically, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

This document provides a detailed experimental protocol, data presentation guidelines, and a visual representation of the workflow for the selective synthesis of 2-aryl-3-chlorobenzoic acids, which are valuable intermediates in drug discovery and organic synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[2][3][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.[2][3][7]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3][7]

Data Presentation

The following table summarizes representative results for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is illustrative and based on typical yields obtained for similar substrates under optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-chloro-2-phenylbenzoic acid85-95
24-Methoxyphenylboronic acid3-chloro-2-(4-methoxyphenyl)benzoic acid80-90
34-Fluorophenylboronic acid3-chloro-2-(4-fluorophenyl)benzoic acid82-92
43-Thienylboronic acid3-chloro-2-(thiophen-3-yl)benzoic acid75-85
54-(Trifluoromethyl)phenylboronic acid3-chloro-2-(4-(trifluoromethyl)phenyl)benzoic acid78-88

Note: Yields are based on isolated product after purification and are representative for reactions carried out under the conditions described in the protocol below.

Experimental Protocols

This protocol provides a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of the aryl halide). The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will facilitate its extraction into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-aryl-3-chlorobenzoic acid.

Mandatory Visualization

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₂CO₃ start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent reaction Heat Reaction (80-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify product Pure 2-Aryl-3-chlorobenzoic Acid purify->product

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 2-Bromo-3-chlorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid with potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the phenyl ring allows for a variety of chemical transformations. The introduction of halogen atoms is a well-established strategy in agrochemical design, often enhancing the biological efficacy and modulating the physicochemical properties of the active ingredients.[1][2] While this compound is not widely documented as a direct precursor for major commercial agrochemicals, its structural motifs are present in various active compounds. These application notes provide an overview of the potential synthetic applications of this compound in the creation of new herbicides and fungicides, complete with detailed, illustrative protocols. This compound is available from various chemical suppliers for research and manufacturing purposes.[3]

Potential Application in the Synthesis of Phenoxy-Type Herbicides

The carboxylic acid group of this compound can be reduced to a phenol, which can then be used as an intermediate in the synthesis of phenoxy-type herbicides. These herbicides are a well-known class of agrochemicals that act as synthetic auxins, disrupting plant growth.

Synthetic Pathway Overview

The proposed synthetic pathway involves a two-step process:

  • Reduction of the carboxylic acid to a phenol: This can be achieved through various methods, including a Curtius, Schmidt, or Hofmann rearrangement, followed by hydrolysis of the resulting amine to a phenol.

  • Etherification of the phenol: The resulting 2-bromo-3-chlorophenol can be reacted with an appropriate chloroacetate derivative to form the corresponding phenoxyacetic acid herbicide candidate.

G cluster_0 Synthesis of 2-Bromo-3-chlorophenol cluster_1 Synthesis of Phenoxyacetic Acid Herbicide 2-Bromo-3-chlorobenzoic_acid This compound Intermediate_Amine Intermediate (e.g., Isocyanate) 2-Bromo-3-chlorobenzoic_acid->Intermediate_Amine  Curtius/Schmidt/Hofmann Rearrangement 2-Bromo-3-chlorophenol 2-Bromo-3-chlorophenol Intermediate_Amine->2-Bromo-3-chlorophenol  Hydrolysis 2-Bromo-3-chlorophenol_2 2-Bromo-3-chlorophenol Phenoxyacetic_acid_herbicide Phenoxyacetic Acid Herbicide Candidate 2-Bromo-3-chlorophenol_2->Phenoxyacetic_acid_herbicide  Williamson Ether Synthesis Chloroacetic_acid_derivative Chloroacetic acid derivative (e.g., ethyl chloroacetate) Chloroacetic_acid_derivative->Phenoxyacetic_acid_herbicide

Caption: Proposed synthesis of a phenoxyacetic acid herbicide from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-chlorophenol via Curtius Rearrangement (Illustrative)

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in acetone. Add a solution of sodium azide (1.5 eq) in water dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours.

  • Curtius Rearrangement: Extract the acyl azide with toluene. Dry the organic layer and heat it to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas.

  • Hydrolysis to Phenol: To the isocyanate solution, add an aqueous solution of a strong acid (e.g., H₂SO₄) and heat at reflux to hydrolyze the intermediate carbamate and yield 2-bromo-3-chlorophenol.

Protocol 2: Synthesis of a 2-Bromo-3-chlorophenoxyacetic Acid Derivative

  • Reaction Setup: In a reaction vessel, dissolve 2-bromo-3-chlorophenol (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Deprotonation: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide salt.

  • Etherification: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Completion and Workup: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC. After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

  • Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed using a base such as NaOH, followed by acidification.

Quantitative Data (Illustrative)
Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Expected ProductYield (%)
This compoundThionyl Chloride, Sodium Azide, H₂SO₄Toluene, Acetone, WaterToluene, Acetone, WaterReflux6-82-Bromo-3-chlorophenol60-75
2-Bromo-3-chlorophenolEthyl chloroacetateK₂CO₃AcetoneReflux4-6Ethyl 2-(2-bromo-3-chlorophenoxy)acetate80-90

Potential Application in the Synthesis of Fungicidal Amides

The carboxylic acid functionality of this compound can be readily converted into an amide. Amide derivatives are a prominent class of fungicides. The synthesis involves the activation of the carboxylic acid followed by coupling with a suitable amine.

Synthetic Pathway Overview

The synthesis is a straightforward two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester.

  • Amide Coupling: The activated carboxylic acid is reacted with a fungicidally relevant amine to form the final amide product.

G cluster_0 Synthesis of Fungicidal Amide 2-Bromo-3-chlorobenzoic_acid This compound Activated_intermediate Activated Intermediate (e.g., Acid Chloride) 2-Bromo-3-chlorobenzoic_acid->Activated_intermediate  Activation (e.g., SOCl₂) Fungicidal_Amide Fungicidal Amide Candidate Activated_intermediate->Fungicidal_Amide Fungicidal_Amine Fungicidally Relevant Amine Fungicidal_Amine->Fungicidal_Amide  Amide Coupling

Caption: Proposed synthesis of a fungicidal amide from this compound.

Experimental Protocol

Protocol 3: Synthesis of a N-substituted-2-bromo-3-chlorobenzamide

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an inert solvent like dichloromethane or toluene. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2-4 hours or until the reaction is complete. Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable aprotic solvent such as THF or dichloromethane. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent. Cool the amine solution to 0°C and add the acid chloride solution dropwise.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)
Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Expected ProductYield (%)
This compoundSubstituted AnilineOxalyl Chloride, TriethylamineDichloromethane0 to RT4-12N-(substituted phenyl)-2-bromo-3-chlorobenzamide75-95
This compoundAliphatic AmineSOCl₂, PyridineToluene0 to RT2-8N-(alkyl)-2-bromo-3-chlorobenzamide70-90

Potential Application in the Synthesis of Benzoxazinone Derivatives

Substituted anthranilic acids (2-aminobenzoic acids) are precursors to benzoxazinones, which are themselves important intermediates in the synthesis of some agrochemicals. This compound could potentially be converted to a substituted anthranilic acid, which can then be cyclized to form a benzoxazinone.

Synthetic Pathway Overview

This pathway involves:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Reduction of the nitro group to an amine to form a substituted 2-aminobenzoic acid.

  • Cyclization: Reaction of the anthranilic acid derivative with an acid anhydride (e.g., acetic anhydride) to form the benzoxazinone ring.

G cluster_0 Synthesis of Benzoxazinone Intermediate 2-Bromo-3-chlorobenzoic_acid This compound Nitro_derivative Nitro-substituted derivative 2-Bromo-3-chlorobenzoic_acid->Nitro_derivative  Nitration Amino_derivative Amino-substituted derivative (Anthranilic acid analog) Nitro_derivative->Amino_derivative  Reduction Benzoxazinone Benzoxazinone Derivative Amino_derivative->Benzoxazinone  Cyclization (e.g., with Ac₂O)

Caption: Proposed synthesis of a benzoxazinone derivative from this compound.

Experimental Protocol

Protocol 4: Synthesis of a Substituted Benzoxazinone (Illustrative)

  • Nitration: Add this compound (1.0 eq) portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C. Stir the mixture at low temperature for several hours. Carefully pour the reaction mixture onto ice and filter the precipitated nitro-derivative.

  • Reduction: Dissolve the nitro-derivative in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride and concentrated HCl, or perform catalytic hydrogenation using a catalyst like Pd/C. Heat the reaction as necessary. After the reaction is complete, neutralize the mixture and extract the amino-benzoic acid derivative.

  • Cyclization: Reflux the amino-benzoic acid derivative (1.0 eq) with acetic anhydride (3-5 eq) for 2-4 hours. Cool the reaction mixture and pour it into water to precipitate the benzoxazinone product. Filter and recrystallize from a suitable solvent like ethanol.

Quantitative Data (Illustrative)
Starting MaterialKey ReagentsSolventKey StepExpected ProductYield (%) (per step)
This compoundHNO₃, H₂SO₄-NitrationNitro-2-bromo-3-chlorobenzoic acid70-85
Nitro-derivativeSnCl₂, HCl or H₂, Pd/CEthanol/Acetic AcidReductionAmino-2-bromo-3-chlorobenzoic acid80-95
Amino-derivativeAcetic Anhydride-CyclizationSubstituted Benzoxazinone85-95

Disclaimer: These protocols are illustrative and based on general chemical principles. They should be adapted and optimized for specific target molecules. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: Synthesis of Novel 8-Chloro-4(3H)-quinazolinones from 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. This document outlines a proposed synthetic pathway and detailed protocols for the synthesis of novel 8-chloro-4(3H)-quinazolinones, starting from the readily available 2-Bromo-3-chlorobenzoic acid. The synthesis involves a two-step process: a copper-catalyzed amination to form the key anthranilic acid intermediate, followed by a cyclization reaction with formamide to construct the quinazolinone core.

Proposed Synthetic Pathway

The synthesis of 8-chloro-4(3H)-quinazolinone from this compound is proposed to proceed via a two-step sequence. The first step involves the conversion of the starting material into 2-amino-3-chlorobenzoic acid. This transformation can be achieved through a copper-catalyzed nucleophilic aromatic substitution (Ullmann Condensation) where the bromine atom at the C2 position is displaced by an amino group.[1][2][3] The resulting 2-amino-3-chlorobenzoic acid (an anthranilic acid derivative) is then cyclized in the second step using formamide, which serves as both a reagent and solvent, to yield the target 8-chloro-4(3H)-quinazolinone.[4][5][6]

Synthetic Pathway cluster_0 Step 1: Amination (Ullmann Condensation) cluster_1 Step 2: Cyclization (Niementowski Reaction) Start This compound Intermediate 2-Amino-3-chlorobenzoic Acid Start->Intermediate aq. NH3, Cu(I) salt High T, P Intermediate2 2-Amino-3-chlorobenzoic Acid Product 8-Chloro-4(3H)-quinazolinone Intermediate2->Product Formamide (HCONH2) Heat (e.g., 125-130°C)

Figure 1. Proposed two-step synthesis of 8-Chloro-4(3H)-quinazolinone.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid (Intermediate)

This protocol is adapted from established Ullmann condensation procedures for the amination of 2-halobenzoic acids.[1][7][8] The reaction involves the displacement of the bromide from this compound using aqueous ammonia in the presence of a copper catalyst.

Materials and Reagents:

  • This compound

  • Aqueous ammonia (25-30% solution)

  • Copper(I) oxide (Cu₂O) or other suitable copper(I) salt

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (anhydrous, for drying)

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) and sodium hydroxide (1.0 eq) in deionized water.

  • Add the copper(I) salt catalyst (e.g., 5-10 mol%).

  • Add a significant excess of aqueous ammonia solution.

  • Seal the vessel and heat the reaction mixture to 160-190°C with vigorous stirring for 12-24 hours. The internal pressure will increase significantly.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a beaker and acidify with concentrated HCl to a pH of 4-5. The product will precipitate out of the solution.

  • Stir the suspension in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-3-chlorobenzoic acid.

Protocol 2: Synthesis of 8-Chloro-4(3H)-quinazolinone (Final Product)

This protocol utilizes the Niementowski quinazoline synthesis, where an anthranilic acid is heated with formamide to produce the quinazolinone ring system.[4][5][6]

Materials and Reagents:

  • 2-Amino-3-chlorobenzoic acid (from Protocol 1)

  • Formamide

  • Deionized water

  • Ethanol

Procedure:

  • Place 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 125-130°C and maintain this temperature for 4-6 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water or crushed ice, which will cause the crude product to precipitate.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual formamide.

  • Purify the crude 8-chloro-4(3H)-quinazolinone by recrystallization from ethanol to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagent and Reaction Parameters

Step Starting Material Key Reagents Catalyst Solvent Temp. (°C) Time (h) Est. Yield (%)
1 This compound aq. NH₃, NaOH Cu₂O Water 160-190 12-24 75-85

| 2 | 2-Amino-3-chlorobenzoic acid | Formamide | None | Formamide | 125-130 | 4-6 | 80-90 |

Table 2: Expected Characterization Data for 8-Chloro-4(3H)-quinazolinone

Analysis Type Expected Data
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, -NH), 8.15 (s, 1H, H2), 8.0-7.5 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆) δ 161 (C=O), 148 (C8a), 146 (C2), 135 (C7), 127 (C5), 126 (C6), 125 (C8), 121 (C4a)
IR (KBr, cm⁻¹) 3200-2800 (N-H), 1680 (C=O, amide), 1610 (C=N), 750 (C-Cl)

| Mass Spec (EI) | m/z (%): 182 (M⁺+2, 33), 180 (M⁺, 100), 152, 125 |

Note: Expected NMR and IR data are estimations based on the structure and data for similar compounds. Actual values may vary.[9][10][11]

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is depicted below.

Experimental Workflow Start Start: 2-Bromo-3-chlorobenzoic Acid Step1 Step 1: Amination (Ullmann Condensation) Start->Step1 Purify1 Purification 1: Recrystallization Step1->Purify1 Crude Product Intermediate Intermediate: 2-Amino-3-chlorobenzoic Acid Purify1->Intermediate Pure Intermediate Step2 Step 2: Cyclization (Niementowski) Intermediate->Step2 Purify2 Purification 2: Recrystallization Step2->Purify2 Crude Product Product Final Product: 8-Chloro-4(3H)-quinazolinone Purify2->Product Pure Product Analysis Characterization: NMR, IR, MS Product->Analysis

Figure 2. General laboratory workflow from starting material to final analysis.

Safety Precautions

  • High Pressure/Temperature: The amination step must be conducted in a suitable high-pressure reactor by trained personnel. Proper shielding and pressure monitoring are essential.

  • Corrosive Reagents: Handle concentrated acids (HCl) and bases (NaOH, aq. NH₃) with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Toxic Fumes: Ammonia gas is released during workup and must be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents like ethyl acetate and ethanol are flammable. Avoid open flames and ensure adequate ventilation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidelines for the safe handling, storage, and use of 2-Bromo-3-chlorobenzoic acid. The information is intended to minimize risks and ensure a safe laboratory environment.

Physicochemical and Hazard Data

This compound is a halogenated aromatic carboxylic acid.[1] Its structure allows for further functionalization, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Quantitative Data for this compound and Related Compounds

PropertyValueSource(s)
This compound
CAS Number56961-26-3[1]
Molecular FormulaC₇H₄BrClO₂[1]
Molecular Weight235.47 g/mol [1]
Melting Point143-146 °C[2]
AppearanceSolid[3]
5-Bromo-2-chlorobenzoic acid (Isomer)
CAS Number21739-92-4[4]
Molecular Weight235.46 g/mol [5]
Melting Point154-156 °C[6]
AppearanceWhite powder[5]
Water Solubility2.63 g/L @ 20°C[6]
2-Chlorobenzoic acid (Related Compound)
CAS Number118-91-2[7]
Molecular Weight156.57 g/mol [7]
Melting Point138-140 °C
Oral LD50 (Rat)501 mg/kg[7]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[8] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8] It may also cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear compatible chemical-resistant gloves.[9]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin exposure.[4]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if working in a poorly ventilated area.[4][9]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust.[9]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store locked up.[10]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

  • Do not allow the product to enter drains.[9]

Experimental Protocols

The following is a general protocol for a reaction involving this compound. This should be adapted based on the specific requirements of the experiment.

General Protocol for a Coupling Reaction:

  • Preparation:

    • Set up the reaction apparatus in a chemical fume hood.

    • Ensure all glassware is dry. .

  • Reagent Handling:

    • Weigh the required amount of this compound in a tared container.

    • Handle the solid with appropriate PPE to avoid dust inhalation and skin contact. .

  • Reaction:

    • In a reaction flask, dissolve or suspend the this compound in a suitable solvent.

    • Add other reactants and catalysts as required by the specific protocol.

    • Heat or cool the reaction mixture as necessary, using a controlled temperature bath. .

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction mixture according to the specific protocol.

    • Perform extraction, washing, and drying of the organic phase.

    • Purify the product using techniques such as crystallization or column chromatography. .

  • Waste Disposal:

    • Collect all chemical waste in appropriately labeled containers for disposal by a licensed company.

Visualizations

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_storage Storage prep1 Risk Assessment prep2 Gather Materials & PPE prep1->prep2 handle1 Weighing and Transfer (in fume hood) prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Proper Waste Disposal clean1->clean2 store1 Store in a Cool, Dry, Well-Ventilated Area clean2->store1 Store unused reagent

Caption: General laboratory workflow for handling this compound.

G Decision Tree for Storage of this compound start Receive Container of This compound q1 Is the container sealed and undamaged? start->q1 action1 Store in a designated, locked chemical cabinet. q1->action1 Yes action2 Quarantine the container. Report to safety officer. q1->action2 No q2 Is the storage area cool, dry, and well-ventilated? action1->q2 action3 Identify a suitable storage location. q2->action3 No q3 Is it segregated from incompatible materials (e.g., strong oxidizers)? q2->q3 Yes action3->q2 action4 Relocate incompatible materials. q3->action4 No end_node Properly Stored q3->end_node Yes action4->q3

Caption: Decision tree for the proper storage of this compound.

References

2-Bromo-3-chlorobenzoic Acid: A Comprehensive Guide for Laboratory and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is primarily recognized in the fields of medicinal chemistry and agrochemical development, where it functions as a key intermediate in the creation of more complex molecules. This document provides a detailed overview of its material safety data, application notes, and a representative synthetic protocol for researchers, scientists, and drug development professionals.

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety and property information for this compound. It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Physical and Chemical Properties
PropertyValue
CAS Number 56961-26-3[1]
Molecular Formula C₇H₄BrClO₂[1]
Molecular Weight 235.46 g/mol [1][2]
Appearance White to off-white or beige powder/solid[3][4]
Melting Point 143-146 °C[5]
Boiling Point No data available[3]
Solubility No data available[3]
Hazard Identification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[2][6]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[2][4][6]
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[2][4][6]
Acute Toxicity, Dermal Not Classified
Acute Toxicity, Inhalation Not Classified
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[4][6]
First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Handling and Storage
AspectRecommendations
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1] Wash hands before breaks and at the end of the workday.[1]
Storage Keep in a dry area.[1] Store at room temperature.[1]
Personal Protective Equipment (PPE)
Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved face shield.[1]
Skin Protection Handle with chemical-resistant gloves. Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Application Notes and Protocols

This compound is a valuable starting material for the synthesis of a variety of organic compounds. The presence of three different functional groups on the benzene ring—a carboxylic acid, a bromine atom, and a chlorine atom—allows for selective chemical transformations. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, offers a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted to esters, amides, or other functional groups.

While specific, detailed protocols for reactions starting with this compound are not widely published in peer-reviewed journals, its use as a synthetic intermediate is noted in the patent literature, often for the preparation of agrochemicals and pharmaceuticals. The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl halides, adapted for this specific substrate based on general procedures for similar compounds.

Disclaimer: This protocol is provided for informational purposes only and has not been experimentally validated for this specific substrate. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Experimental Protocol: Synthesis of 3-Chloro-2-phenylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 3-chloro-2-phenylbenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane. Add this solution to the reaction flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-chloro-2-phenylbenzoic acid.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start Combine Reactants: This compound Phenylboronic acid K₂CO₃ catalyst Add Catalyst: Pd(OAc)₂ + PPh₃ in Dioxane start->catalyst inert Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Solvents: 1,4-Dioxane/Water inert->solvent heat Heat & Stir (90-100°C, 12-24h) solvent->heat workup Aqueous Work-up: Acidification & Extraction heat->workup purify Purification: Chromatography or Recrystallization workup->purify product Final Product: 3-Chloro-2-phenylbenzoic acid purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes and Protocols for Handling Halogenated Benzoic Acids: Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids are a class of chemical compounds widely utilized in pharmaceutical research and development. While invaluable in synthesis, their handling necessitates stringent safety protocols due to their potential hazards, including skin, eye, and respiratory irritation. This document provides detailed application notes and protocols for the selection and use of Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel. The information herein is a guide and should always be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the particular halogenated benzoic acid being used.

Hazard Identification and Risk Assessment

Before handling any halogenated benzoic acid, a comprehensive risk assessment must be conducted. These compounds can exist as powders or crystalline solids, posing a risk of airborne dust generation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Potential health effects can range from mild irritation to more severe reactions depending on the specific compound and exposure level.

A logical workflow for assessing risk and selecting appropriate PPE is crucial.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_protocol Safe Handling Protocol Start Identify Halogenated Benzoic Acid and Review SDS Assess_Physical_Form Assess Physical Form (Solid, Liquid, Powder) Start->Assess_Physical_Form Assess_Quantity Determine Quantity and Concentration Assess_Physical_Form->Assess_Quantity Assess_Task Evaluate Handling Procedure (e.g., weighing, transfer, reaction) Assess_Quantity->Assess_Task Assess_Ventilation Assess Engineering Controls (Fume Hood, Ventilated Enclosure) Assess_Task->Assess_Ventilation Select_Gloves Select Appropriate Gloves Assess_Ventilation->Select_Gloves Select_Eye_Protection Select Eye and Face Protection Assess_Ventilation->Select_Eye_Protection Select_Body_Protection Select Protective Clothing Assess_Ventilation->Select_Body_Protection Select_Respiratory Select Respiratory Protection Assess_Ventilation->Select_Respiratory Develop_Protocol Develop Safe Handling Protocol Select_Gloves->Develop_Protocol Select_Eye_Protection->Develop_Protocol Select_Body_Protection->Develop_Protocol Select_Respiratory->Develop_Protocol End Proceed with Experiment Develop_Protocol->End

Figure 1: PPE Selection Workflow for Handling Halogenated Benzoic Acids.

Hand Protection: Glove Selection

Selection of appropriate chemical-resistant gloves is critical to prevent skin contact. No single glove material is impervious to all chemicals, and selection should be based on the specific halogenated benzoic acid and any solvents being used.[2]

Glove Material Chemical Resistance

The following table summarizes the general chemical resistance of common glove materials to acids and halogenated organic compounds. It is imperative to consult the glove manufacturer's specific chemical resistance data for the compound of interest.

Glove MaterialGeneral Resistance to Organic AcidsGeneral Resistance to Halogenated HydrocarbonsNotes
Nitrile Good for incidental contact with many acids.[3]Poor to fair; breakthrough can be rapid with some halogenated solvents.[3]Good for handling powders and for splash protection. Not recommended for prolonged immersion in halogenated solvents.[3][4]
Butyl Rubber Excellent resistance to a wide variety of acids.[5][6]Generally poor performance with halogenated solvents.[4]Offers high permeation resistance to gases and water vapors.[5]
Viton™ ExcellentExcellent resistance to aromatic and chlorinated solvents.[5][6][7]High-performance glove material, often used for handling highly corrosive or toxic chemicals.[5][7]
Neoprene Good resistance to a range of organic acids.[4]Varies; consult manufacturer data.Good pliability and dexterity.[4]
Natural Rubber (Latex) Fair to good for some dilute acids.Generally poor.Not recommended for handling organic solvents.[4] Can cause allergic reactions.[4]
Quantitative Data: Breakthrough Times and Permeation Rates
Chemical Class/ExampleNitrileButylViton™
Acids (General) Fair to GoodExcellentExcellent
Acetic Acid, Glacial~110 min[1]>480 min>480 min
Hydrochloric Acid (37%)>480 min[9]>480 min>480 min
Halogenated Hydrocarbons Poor to FairPoorExcellent
Chloroform<1 min[3]~15 min>480 min
Methylene Chloride<1 min[3]~20 min>480 min

Eye and Face Protection

Eye protection is mandatory when handling halogenated benzoic acids in any form.

  • Safety Glasses with Side Shields: Provide minimum protection against flying particles and should be worn for all activities.

  • Chemical Splash Goggles: Should be worn when there is a risk of splashes of solutions containing halogenated benzoic acids.[2]

  • Face Shield: A face shield must be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[2]

Body Protection

Appropriate body protection should be worn to prevent skin contact.

  • Laboratory Coat: A standard lab coat is required for all laboratory work.

  • Chemical-Resistant Apron or Coveralls: For tasks with a higher risk of splashes or significant contamination, a chemical-resistant apron or coveralls made of materials like Tyvek® or polyethylene-coated polypropylene should be worn over the lab coat.

Respiratory Protection

Respiratory protection is essential when handling powdered halogenated benzoic acids, especially during weighing and transfer operations where dust can be generated.[1] The selection of a respirator depends on the airborne concentration of the chemical and the assigned protection factor (APF) of the respirator.[10]

Respirator Selection Guide
Task/Potential Exposure LevelRecommended Respirator TypeNIOSH Assigned Protection Factor (APF)Cartridge/Filter Type
Low dust levels (e.g., handling small quantities in a well-ventilated area) N95 Filtering Facepiece Respirator (Dust Mask)10N95, R95, or P95/P100
Moderate dust levels or handling of potent compounds Half-Mask or Full-Facepiece Air-Purifying Respirator (APR)10 (Half-Mask), 50 (Full-Facepiece)Organic Vapor/Acid Gas (OV/AG) cartridge with a P100 particulate filter
High dust levels or potential for vapor exposure Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood or tight-fitting facepiece25/1000 (Loose-fitting), 50/1000 (Tight-fitting)High-Efficiency Particulate Air (HEPA) filter and/or OV/AG cartridge
Emergency situations (e.g., large spills) Self-Contained Breathing Apparatus (SCBA)10,000Provides clean, independent air supply.
Respirator Cartridge Selection

For halogenated benzoic acids, which are organic acids and may be associated with halogenated vapors, a combination cartridge is recommended.

Cartridge_Selection cluster_hazard Hazard Assessment cluster_cartridge Cartridge Selection Hazard Halogenated Benzoic Acid Dust Particulate Dust Hazard->Dust Vapor Potential Organic/Acid Vapors Hazard->Vapor P100 P100 Particulate Filter Dust->P100 OV Organic Vapor (OV) Cartridge Vapor->OV AG Acid Gas (AG) Cartridge Vapor->AG Combination Combination OV/AG/P100 Cartridge P100->Combination OV->Combination AG->Combination

Figure 2: Respirator Cartridge Selection Logic for Halogenated Benzoic Acids.

Experimental Protocols

Protocol for Evaluating Glove Permeation (Based on ASTM F739)

This protocol provides a general methodology for assessing the resistance of a protective glove material to permeation by a halogenated benzoic acid solution.

  • Objective: To determine the standardized breakthrough time and steady-state permeation rate of a specific glove material when in continuous contact with a solution of a halogenated benzoic acid.

  • Materials:

    • Glove material specimen.

    • Permeation test cell (as specified in ASTM F739).[11][12][13]

    • Challenge solution: The halogenated benzoic acid dissolved in a relevant solvent.

    • Collecting medium (e.g., dry, clean air or nitrogen).

    • Analytical instrument capable of detecting low concentrations of the analyte (e.g., Gas Chromatograph with a suitable detector).

  • Procedure:

    • Cut a circular specimen from the palm area of the glove to be tested.

    • Mount the specimen in the permeation cell, dividing it into two chambers.

    • Introduce the challenge solution into the outer chamber, ensuring continuous contact with the glove material.

    • Pass the collecting medium through the inner chamber at a constant, known flow rate.

    • Periodically sample the collecting medium from the outlet of the inner chamber.

    • Analyze the samples using the pre-calibrated analytical instrument to determine the concentration of the permeated chemical.

    • Continue the test until the permeation rate reaches a steady state or for a predetermined maximum test duration (e.g., 480 minutes).

  • Data Analysis:

    • Standardized Breakthrough Time: The time from the initial contact of the challenge solution with the glove material until the permeation rate reaches 0.1 µg/cm²/min.

    • Steady-State Permeation Rate: The constant rate of permeation that occurs after equilibrium is reached.

Protocol for Respirator Fit Testing

A respirator fit test is mandatory before an individual wears a tight-fitting respirator for the first time and must be repeated annually.[13][14]

This is a pass/fail test that relies on the user's sensory response to an irritant.[11][13][15]

  • Objective: To verify that a tight-fitting respirator provides an adequate seal with the wearer's face.

  • Materials:

    • Respirator with P100 filters.

    • Irritant smoke tubes (stannic chloride).[13]

    • Aspirator bulb or low-flow pump.

  • Procedure:

    • The user dons the respirator and performs a user seal check (positive and negative pressure checks).

    • The test administrator explains the procedure and instructs the user to keep their eyes closed.[13]

    • A sensitivity check is performed by directing a small amount of irritant smoke towards the user (without the respirator) to ensure they can detect it.[11][16]

    • With the respirator on, the user performs a series of seven exercises for one minute each: normal breathing, deep breathing, turning head side to side, moving head up and down, talking, bending over, and normal breathing again.[14]

    • During the exercises, the administrator directs a stream of irritant smoke towards the face seal of the respirator.[11][13]

    • If the user detects the irritant smoke (e.g., by coughing), the test is failed. The respirator must be readjusted or a different size/model selected, and the test repeated.[11][13]

This method uses an instrument to measure the amount of leakage into the respirator and provides a numerical "fit factor".[14]

  • Objective: To quantitatively assess the seal of a tight-fitting respirator.

  • Materials:

    • A quantitative fit testing instrument (e.g., a condensation nuclei counter like the PortaCount®).

    • The respirator to be tested, equipped with a sampling probe.

  • Procedure:

    • The user dons the respirator and performs a user seal check.

    • The respirator is connected to the fit testing instrument.

    • The user performs the same series of exercises as in the QLFT.

    • The instrument measures the concentration of ambient particles inside and outside the respirator during the exercises.

    • Data Analysis: The instrument calculates a fit factor, which is the ratio of the concentration of particles outside the respirator to the concentration inside. A minimum fit factor of 100 is required for half-mask respirators, and 500 for full-facepiece respirators.[17]

Conclusion

The safe handling of halogenated benzoic acids is paramount in a research and development setting. A thorough understanding of the hazards, coupled with the diligent application of the PPE protocols outlined in this document, will significantly mitigate the risks of exposure. It is the responsibility of every researcher to be knowledgeable about the specific hazards of the chemicals they handle and to use the appropriate PPE correctly at all times. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

Application Note: Safe Disposal of 2-Bromo-3-chlorobenzoic Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

An detailed guide for researchers, scientists, and drug development professionals on the proper disposal of 2-Bromo-3-chlorobenzoic acid waste, ensuring safety and regulatory compliance.

1. Introduction

This compound is a halogenated aromatic carboxylic acid commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical structure, which includes bromine and chlorine, this compound and its associated waste are classified as hazardous. Improper disposal can pose significant risks to human health and the environment. This document provides comprehensive guidelines and protocols for the safe handling, segregation, and disposal of this compound waste generated in a laboratory setting.

2. Chemical and Physical Properties

Understanding the properties of this compound is fundamental to safe handling and disposal.

PropertyValueSource(s)
Chemical Formula C₇H₄BrClO₂[1][2][3]
Molecular Weight 235.46 g/mol [2][3][4]
Appearance White to pale yellow crystalline solid[2][4]
Melting Point 143-146 °C[5]
Boiling Point 336.3 ± 27.0 °C (Predicted)[2]
Solubility Readily soluble in organic solvents like ethanol and dichloromethane.[2]

3. Hazard Identification and Safety

This compound is classified as a hazardous substance. Adherence to safety warnings is critical.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP301 + P312
Skin Irritation (Category 2) H315: Causes skin irritationP280, P302 + P352
Serious Eye Irritation (Category 2/2A) H319: Causes serious eye irritationP280, P305 + P351 + P338
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation H335: May cause respiratory irritationP261, P304 + P340

Sources:[4][5][6][7]

Protocols for Safe Handling and Disposal

Protocol 1: Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

  • Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to appropriate government standards.[6][8]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[7]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or full-body suit should be worn.[6]

  • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[7][8] If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][9]

Protocol 2: Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated. Evacuate non-essential personnel from the immediate area.[6]

  • Don PPE : Before cleaning, don the full PPE as described in Protocol 1.

  • Contain Spill : Prevent the spread of the solid material. Avoid creating dust.[6]

  • Clean-Up : Gently sweep or scoop up the spilled solid.[4][6] Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[6][9]

  • Decontaminate : Clean the spill area with soap and water.[8]

  • Dispose of Materials : All materials used for cleanup (e.g., contaminated gloves, wipes) must be placed in the designated hazardous waste container.

Protocol 3: Waste Classification and Segregation

Proper classification is mandatory for compliant disposal. This compound waste is a halogenated organic solid.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound, reaction byproducts, contaminated consumables (e.g., weigh boats, filter paper).Labeled, sealed, and compatible container for Halogenated Organic Solid Waste .[10][11]
Contaminated Solvents Solvents used to dissolve the compound or clean contaminated glassware.Labeled, sealed, and compatible container for Halogenated Liquid Waste .[10][11]
Contaminated PPE Used gloves, disposable lab coats, etc.Place in a designated container for solid chemical waste.

Protocol 4: Sample Experimental Protocol Generating Waste

This hypothetical protocol illustrates a typical scenario where this compound waste is generated.

Objective : Synthesis of a fictional pharmaceutical intermediate via a Suzuki coupling reaction using this compound as a starting material.

  • Reaction Setup : In a chemical fume hood, add this compound, a boronic acid derivative, a palladium catalyst, and a base to a suitable solvent (e.g., dioxane/water).

  • Reaction : Heat the mixture under an inert atmosphere for several hours.

  • Work-up : After cooling, quench the reaction with an aqueous solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Purify the crude product using column chromatography.

Waste Generation and Segregation :

  • Solid Waste : Any unreacted this compound and contaminated silica gel from chromatography should be disposed of as Halogenated Organic Solid Waste .

  • Liquid Waste : The aqueous layer from the work-up and the solvent fractions from chromatography should be collected as Halogenated Liquid Waste . Do not pour down the drain.[6]

  • Contaminated Materials : Used pipette tips, filter papers, and gloves should be collected as solid chemical waste.

Protocol 5: Final Disposal Procedure

On-site chemical treatment or neutralization of halogenated aromatic acids is not recommended for laboratory personnel due to the potential for hazardous reactions and byproducts. The standard and required procedure is disposal through a licensed professional service.[9]

  • Container Management : Ensure all waste containers are properly sealed, clearly labeled with their contents, and stored in a designated, well-ventilated, and secure satellite accumulation area.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation : Maintain accurate records of the waste generated, including its composition and quantity, as required by local and national regulations.

  • Licensed Disposal : The EHS department will ensure the waste is transported to an approved waste disposal plant for incineration in a chemical incinerator equipped with a scrubber or other appropriate treatment.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound Waste cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_storage Storage & Disposal cluster_spill Emergency Protocol A Identify Waste: This compound B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in Container: 'Halogenated Organic SOLID Waste' C->D  Solid   E Collect in Container: 'Halogenated LIQUID Waste' C->E  Liquid   F Seal and Label Container (Contents, Date, Hazards) D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Final Disposal by Licensed Waste Company H->I J Spill Occurs K Follow Spill Management Protocol (Protocol 2) J->K L Collect Spill Debris as Halogenated Solid Waste K->L L->D

Caption: Decision workflow for handling and disposing of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-chlorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most promising synthetic routes for this compound are:

  • Sandmeyer Reaction: This involves the diazotization of an appropriate aminobenzoic acid precursor, such as 2-amino-3-chlorobenzoic acid, followed by a copper(I) bromide-mediated substitution.

  • Directed Ortho-Metalation (DoM): This route involves the deprotonation of 3-chlorobenzoic acid at the 2-position using a strong lithium amide base, followed by quenching the resulting aryllithium species with a bromine source.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Key parameters for a successful Sandmeyer reaction include:

  • Temperature: Diazotization must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Acid Concentration: Sufficiently acidic conditions are necessary for the in situ generation of nitrous acid from sodium nitrite.

  • Purity of Starting Material: The purity of the starting aminobenzoic acid is crucial for obtaining a high yield of the desired product and simplifying purification.

  • Copper(I) Bromide: The quality and quantity of the copper(I) bromide catalyst can significantly impact the reaction rate and yield.

Q3: What are the major challenges in the directed ortho-metalation (DoM) route?

A3: The main challenges include:

  • Choice of Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) is required to achieve regioselective deprotonation.

  • Low Temperatures: The reaction must be maintained at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the formation of benzyne intermediates.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, and all reagents and solvents must be strictly anhydrous.

  • Side Reactions: Potential side reactions include the formation of isomeric products and degradation of the starting material or product.

Q4: How can I purify the crude this compound?

A4: Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture or by column chromatography on silica gel. The choice of method will depend on the nature and quantity of the impurities.[1]

Troubleshooting Guides

Sandmeyer Reaction Route
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of product Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and acid.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately after preparation.
Inactive copper(I) bromide catalyst.Use freshly prepared or high-purity copper(I) bromide.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Maintain a low reaction temperature and ensure a sufficient concentration of bromide ions.
Presence of starting material (amino-benzoic acid) Incomplete diazotization.Increase the reaction time for diazotization or slightly increase the amount of sodium nitrite.
Directed Ortho-Metalation (DoM) Route
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of product Inactive or insufficient strong base.Use freshly prepared LDA solution and ensure accurate titration. Use a slight excess of the base.
Presence of moisture in the reaction.Thoroughly dry all glassware and use anhydrous solvents and reagents.
Reaction temperature too high.Maintain the reaction temperature at or below -78 °C during the metalation and bromination steps.
Formation of multiple products Isomerization or benzyne formation.Ensure a very low reaction temperature and slow addition of the brominating agent.
Recovery of starting material Incomplete metalation.Increase the reaction time for the metalation step or consider a more effective strong base.

Experimental Protocols

Illustrative Protocol 1: Synthesis via Sandmeyer Reaction (based on related procedures)

This protocol is an illustrative example based on established procedures for similar compounds.

  • Diazotization of 2-amino-3-chlorobenzoic acid:

    • In a flask, dissolve 2-amino-3-chlorobenzoic acid in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

    • Cool the mixture and collect the crude this compound by filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified product.[1]

Illustrative Protocol 2: Synthesis via Directed Ortho-Metalation (DoM) (based on related procedures)

This protocol is an illustrative example and requires strict anhydrous and inert atmosphere techniques.

  • Preparation of LDA solution:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C.

    • Slowly add an equivalent amount of n-butyllithium and stir for 30 minutes to generate the LDA solution.

  • Ortho-Metalation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-chlorobenzoic acid in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared LDA solution to the 3-chlorobenzoic acid solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Bromination and Work-up:

    • Slowly add a solution of a suitable brominating agent (e.g., 1,2-dibromoethane or bromine) in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water and acidify with aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for Halogenated Benzoic Acids (Illustrative Data based on Similar Reactions)

ParameterSandmeyer ReactionDirected Ortho-Metalation (DoM)
Starting Material 2-amino-3-chlorobenzoic acid3-chlorobenzoic acid
Key Reagents NaNO₂, HBr, CuBrLDA, Brominating agent
Typical Yields 50-70%60-80%
Reaction Temperature 0-5 °C (diazotization), RT to reflux (Sandmeyer)-78 °C
Key Advantages Well-established, reliableHigh regioselectivity, direct C-H functionalization
Key Disadvantages Multi-step, requires handling of diazonium saltsRequires strict anhydrous and inert conditions, cryogenic temperatures

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 2-Amino-3-chlorobenzoic acid reagents1 NaNO2, HCl (aq) 0-5 °C diazonium Aryl Diazonium Salt (Intermediate) reagents1->diazonium reagents2 CuBr, HBr RT to Heat diazonium->reagents2 product Crude this compound reagents2->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Sandmeyer Reaction route.

Ortho_Metalation_Workflow cluster_metalation Step 1: Ortho-Metalation cluster_bromination Step 2: Bromination cluster_purification Step 3: Purification start 3-Chlorobenzoic acid (in anhydrous THF) reagents1 LDA -78 °C lithiated Lithiated Intermediate reagents1->lithiated reagents2 Brominating Agent (e.g., Br2) -78 °C lithiated->reagents2 product Crude this compound reagents2->product purification Column Chromatography or Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Directed Ortho-Metalation route.

Troubleshooting_Logic start Low Yield or Reaction Failure check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, time) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok purity_ok Purity OK? check_purity->purity_ok adjust_reagents Adjust Stoichiometry or Use Fresh Reagents reagents_ok->adjust_reagents No rerun Re-run Experiment reagents_ok->rerun Yes adjust_conditions Optimize Temperature or Reaction Time conditions_ok->adjust_conditions No conditions_ok->rerun Yes purify_sm Purify Starting Material purity_ok->purify_sm No purity_ok->rerun Yes adjust_reagents->rerun adjust_conditions->rerun purify_sm->rerun

Caption: General troubleshooting logic for low yield.

References

Technical Support Center: Improving Yields in Reactions with 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-chlorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in cross-coupling reactions?

A1: The primary challenges stem from a combination of steric and electronic factors. The ortho-bromo and meta-chloro substituents create steric hindrance around the carboxylic acid and the reactive C-Br bond. Electronically, both halogens are deactivating, which can influence the reactivity in palladium-catalyzed cross-coupling reactions. The carboxylic acid group itself can also complicate reactions, particularly those requiring basic conditions, by forming carboxylate salts that may affect catalyst activity or require specific workup procedures.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the bromine at the 2-position or the chlorine at the 3-position?

A2: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making the bromine at the 2-position significantly more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This selective reactivity allows for functionalization at the 2-position while leaving the 3-chloro substituent intact for potential subsequent transformations.

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the carboxylic acid group can interfere in several ways. Under basic conditions, it will be deprotonated to a carboxylate, which can alter the solubility of the starting material and potentially coordinate to the metal catalyst, inhibiting its activity.[1] In Grignard reactions, the acidic proton of the carboxylic acid will quench the Grignard reagent. Therefore, protection of the carboxylic acid group (e.g., as an ester) is often recommended for certain transformations.

Q4: How can I minimize side reactions like hydrodehalogenation and homocoupling?

A4: Hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the coupling partner are common side reactions. To minimize these:

  • Degas thoroughly: Oxygen can promote homocoupling and catalyst decomposition. Ensure your solvents and reaction mixture are properly degassed.

  • Use high-purity reagents: Impurities can negatively impact catalyst performance.

  • Optimize catalyst and ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.

  • Control reaction temperature: Higher temperatures can sometimes lead to increased side product formation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a pre-catalyst or ensure in-situ activation of the palladium source. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which are often effective for challenging substrates.
Inappropriate Base Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for hindered substrates. The choice of base can significantly impact the reaction rate.
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. Ensure the solvent system solubilizes all reactants.
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Ensure the reaction is rigorously degassed to remove oxygen and moisture.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acid, then extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling of Substituted Bromobenzoic Acids

The following data is for 3-bromobenzoic acid, a structural isomer, and is representative of typical yields.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97[2]
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95[2]
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99[3]
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89[3]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

Issue: Low conversion or decomposition of starting material.

Potential Cause Troubleshooting Steps
Incompatible Base The carboxylic acid is incompatible with strong bases like NaOtBu.[4] Use a weaker base such as Cs₂CO₃ or K₃PO₄. Alternatively, protect the carboxylic acid as an ester before the coupling reaction.
Ligand Choice Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary for coupling with aryl chlorides and bromides. The choice of ligand is critical for reaction efficiency.[1][4]
Catalyst Poisoning Ensure the amine starting material is of high purity. Certain functional groups can act as catalyst poisons.
Reaction Temperature Reactions are typically run at elevated temperatures (80-110 °C). Insufficient temperature can lead to low conversion.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-Bromo-3-chlorobenzoate with Morpholine

Note: The carboxylic acid is protected as a methyl ester to avoid incompatibility with the strong base.

  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 2-bromo-3-chlorobenzoate (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (5 mL), followed by morpholine (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Bromobenzene with Various Amines

The following data is for bromobenzene and is representative of typical yields and conditions.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Carbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene10098[5]
2Diphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene100>95[5]
3Phenoxazine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene100>95[5]
4AnilinePd(OAc)₂ / BINAPNaOtBuToluene10098[1]

Diagram: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Troubleshooting Troubleshooting Buchwald-Hartwig Amination Start Low Yield or No Reaction Check_Base Is the base compatible with the carboxylic acid? Start->Check_Base Protect_Acid Protect carboxylic acid as an ester Check_Base->Protect_Acid No Use_Weaker_Base Use weaker base (e.g., Cs2CO3, K3PO4) Check_Base->Use_Weaker_Base No Check_Catalyst Is the catalyst/ligand appropriate? Check_Base->Check_Catalyst Yes Protect_Acid->Check_Catalyst Use_Weaker_Base->Check_Catalyst Use_Bulky_Ligand Use bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Bulky_Ligand->Check_Conditions Increase_Temp Increase temperature (80-110 °C) Check_Conditions->Increase_Temp Temp too low Degas_Solvents Ensure rigorous degassing of solvents Check_Conditions->Degas_Solvents Possible O2 contamination Success Improved Yield Increase_Temp->Success Degas_Solvents->Success

Troubleshooting Buchwald-Hartwig Amination
Sonogashira Coupling

Issue: Failure to form the C-C bond between the aryl halide and the alkyne.

Potential Cause Troubleshooting Steps
Copper Co-catalyst Issues Ensure the copper(I) source (e.g., CuI) is fresh. Some modern protocols are copper-free, which can be advantageous if copper is suspected to cause issues.[6]
Base Selection An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well. Ensure it is anhydrous.
Alkyne Homocoupling (Glaser coupling) This is a common side reaction, especially in the presence of oxygen. Rigorously degas the reaction mixture and run under an inert atmosphere.
Catalyst and Ligand Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective. For more challenging substrates, consider using more specialized ligands.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: In a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) and then phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and filter off the ammonium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

The following data is for a similarly substituted heterocyclic system and is representative of typical yields.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95[7]
24-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96[7]
31-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine86[7]
4Ethynyltrimethylsilane2-Amino-3-((trimethylsilyl)ethynyl)pyridine82[7]

Diagram: General Experimental Workflow for Cross-Coupling

CrossCoupling_Workflow General Cross-Coupling Workflow Start Start Setup Combine Aryl Halide, Coupling Partner, & Base in an oven-dried flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Add_Catalyst Add Pd Catalyst, Ligand, & Degassed Solvent Inert->Add_Catalyst React Heat to Reaction Temperature (e.g., 80-110 °C) Add_Catalyst->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Product Final Product Purify->Product

General Experimental Workflow for Cross-Coupling

References

Technical Support Center: Synthesis of 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Bromo-3-chlorobenzoic acid. The primary focus is on minimizing side products when utilizing the Sandmeyer reaction, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high purity?

A1: The Sandmeyer reaction is a highly reliable method for introducing a bromine atom at a specific position on the aromatic ring, thus avoiding the formation of positional isomers that can occur with direct bromination of 3-chlorobenzoic acid.[1][2] This method involves the diazotization of 2-amino-3-chlorobenzoic acid followed by a copper(I) bromide-catalyzed substitution of the diazonium group with bromine.

Q2: What are the most common side products observed in the Sandmeyer synthesis of this compound?

A2: The primary side products in this Sandmeyer reaction include:

  • 3-Chloro-2-hydroxybenzoic acid: Formed by the reaction of the diazonium salt with water.[1]

  • Biaryl compounds: Resulting from the radical nature of the Sandmeyer reaction.[1]

  • Unreacted 2-amino-3-chlorobenzoic acid: Due to incomplete diazotization or Sandmeyer reaction.

  • Deamination product (3-chlorobenzoic acid): Can occur under certain conditions.

Q3: How can I minimize the formation of the 3-Chloro-2-hydroxybenzoic acid byproduct?

A3: Minimizing the formation of the corresponding phenol is crucial. This can be achieved by:

  • Maintaining a low reaction temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.

  • Using a well-prepared and active copper(I) bromide catalyst solution.

  • Adding the diazonium salt solution to the copper(I) bromide solution without unnecessary delay.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired product, leaving the majority of the impurities in the mother liquor. For highly persistent impurities, column chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction.

Problem Possible Cause Recommended Solution
Low yield of this compound Incomplete diazotization of 2-amino-3-chlorobenzoic acid.Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is fully dissolved before addition.
Decomposition of the diazonium salt before the Sandmeyer reaction.Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up.
Inefficient Sandmeyer reaction.Ensure the copper(I) bromide catalyst is freshly prepared and active. The reaction may benefit from gentle heating (e.g., 50-60 °C) after the addition of the diazonium salt to drive it to completion.
Product is contaminated with a significant amount of 3-Chloro-2-hydroxybenzoic acid The diazonium salt reacted with water.Maintain low temperatures throughout the diazotization and addition steps. Ensure all glassware is dry.
Presence of colored impurities (often reddish-brown) in the final product Formation of azo compounds or other polymeric byproducts.Ensure efficient stirring during the diazotization to prevent localized high concentrations of reactants. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulties in isolating the product The product may be partially soluble in the aqueous reaction mixture.After the reaction is complete, cooling the mixture on an ice bath should precipitate the crude product. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent and purification may be necessary.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is adapted from established procedures for the Sandmeyer reaction of substituted anilines.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of 2-amino-3-chlorobenzoic acid

  • In a flask of appropriate size, dissolve a specific molar quantity of 2-amino-3-chlorobenzoic acid in a mixture of hydrobromic acid (48%) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-amino-3-chlorobenzoic acid, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%). Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath to precipitate the crude this compound.

  • Collect the crude solid by vacuum filtration and wash it with cold water.

  • For purification, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_diazotization Check Diazotization Conditions start->check_diazotization check_sandmeyer Check Sandmeyer Reaction Conditions start->check_sandmeyer check_purification Review Purification Protocol start->check_purification temp_control Temperature below 5°C? check_diazotization->temp_control na_nitrite Correct NaNO2 Stoichiometry? check_diazotization->na_nitrite cu_catalyst Active CuBr Catalyst? check_sandmeyer->cu_catalyst reaction_time Sufficient Reaction Time/Temp? check_sandmeyer->reaction_time recrystallization Effective Recrystallization? check_purification->recrystallization solution1 Maintain strict temperature control. temp_control->solution1 No solution2 Ensure accurate weighing and dissolution of NaNO2. na_nitrite->solution2 No solution3 Use freshly prepared or high-quality CuBr. cu_catalyst->solution3 No solution4 Gently heat to ensure completion after N2 evolution ceases. reaction_time->solution4 No solution5 Optimize recrystallization solvent system. Consider column chromatography. recrystallization->solution5 No

Caption: Troubleshooting workflow for low yield or impure product.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product & Byproducts A 2-amino-3-chlorobenzoic acid B Diazotization (NaNO2, HBr, 0-5°C) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D This compound C->D Main Product E 3-Chloro-2-hydroxybenzoic acid C->E Side Product F Biaryl compounds C->F Side Product

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of Crude 2-Bromo-3-chlorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-3-chlorobenzoic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a successful purification process.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Upon Cooling 1. Supersaturation not achieved: Too much solvent was used, preventing the solution from becoming saturated upon cooling. 2. Solution cooled too rapidly: Rapid cooling can sometimes inhibit the formation of crystal nuclei. 3. High concentration of soluble impurities: Certain impurities can inhibit crystal growth.1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly.[1] 2. Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[1] 3. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[2]
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution is too concentrated: The solute comes out of solution above its melting point. 3. Rapid cooling: The substance does not have enough time to form an ordered crystal lattice.[2]1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly. 2. Charcoal Treatment: If colored impurities are present, consider a charcoal treatment to remove them. 3. Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out.
Low Yield of Purified Crystals 1. Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product. 2. Second Crop: Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation. 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals After Recrystallization 1. Colored impurities present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated benzoic acids, common and effective solvents include water, ethanol, methanol, acetic acid, and isopropanol, often used as single solvents or in binary mixtures (e.g., ethanol/water, acetic acid/water).[3][4] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q2: How do I perform a small-scale solubility test to select a solvent?

A2: Place a small amount (10-20 mg) of your crude this compound into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature, observing solubility. If the solid does not dissolve, gently heat the test tube in a water bath and observe if dissolution occurs. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: What are the likely impurities in crude this compound?

A3: Depending on the synthetic route, common impurities can include starting materials, reagents, and isomeric byproducts. For instance, in the synthesis from 2-chlorobenzoic acid, an isomeric impurity such as 4-bromo-2-chlorobenzoic acid might be present.[3][4]

Q4: Is a hot filtration step always necessary?

A4: A hot filtration step is only required if there are insoluble impurities (e.g., dust, inorganic salts) or if a decolorizing agent like activated charcoal has been used. If the hot solution is clear, this step can be omitted to prevent product loss due to premature crystallization.[2]

Q5: Can I reuse the mother liquor to get more product?

A5: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again. Be aware that the purity of the second crop may be lower than the first.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes may need to be optimized based on the purity of the starting material and the results of small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration (if necessary):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.

    • Quickly filter the hot solution to remove the impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Büchner funnel for a period of time.

    • For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.

Data Presentation

Due to the lack of specific quantitative solubility data for this compound in the public domain, a qualitative solubility table is provided below based on the behavior of similar halogenated benzoic acids. It is crucial to experimentally determine the ideal solvent for your specific sample.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterLowModerate to HighA good potential solvent, especially for removing non-polar impurities.
EthanolModerateHighOften a good choice. An ethanol/water mixture can be effective for fine-tuning solubility.
MethanolModerateHighSimilar to ethanol, can be used in a mixture with water.
Acetic AcidModerateHighCan be effective, often used as an aqueous solution.[3]
Ethyl AcetateModerateHighA less polar option that may be suitable depending on the impurity profile.
TolueneLowModerateA non-polar solvent, useful if the impurities are highly polar.
HexaneVery LowLowGenerally not a suitable solvent for recrystallization of this compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude Product solvent_selection Solvent Selection (Small-Scale Tests) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Isolation by Vacuum Filtration cooling->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product analysis Purity & Yield Analysis pure_product->analysis

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions cluster_actions start Crystals Don't Form Upon Cooling check_solvent Too much solvent used? start->check_solvent induce_crystallization Induce Crystallization (Scratch/Seed) check_solvent->induce_crystallization No reduce_volume Reduce Solvent Volume (Evaporate) check_solvent->reduce_volume Yes check_impurities Oiling Out Occurs? induce_crystallization->check_impurities Still No Crystals slow_cool Reheat, Add Solvent, Cool Slowly check_impurities->slow_cool Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

troubleshooting poor solubility of 2-Bromo-3-chlorobenzoic acid in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2-Bromo-3-chlorobenzoic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a substituted aromatic carboxylic acid, and like many benzoic acid derivatives, it exhibits limited solubility in water and higher solubility in organic solvents. Its solubility is influenced by the polarity of the solvent, temperature, and the pH of the solution. While specific quantitative data is limited, a structural analog, 2-amino-3-bromo-5-chlorobenzoic acid, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[].

Q2: In which organic solvents can I expect this compound to have better solubility?

A2: Based on the behavior of similar substituted benzoic acids, polar aprotic and polar protic solvents are the most promising candidates for dissolving this compound. The expected order of solubility in common laboratory solvents is generally: Dimethyl Sulfoxide (DMSO) > Dimethylformamide (DMF) > Methanol > Ethanol > Acetone > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Hexane[2].

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions, it will exist predominantly in its less soluble protonated (acid) form. By increasing the pH to a level above its pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. The predicted pKa for the positional isomer, 3-bromo-2-chlorobenzoic acid, is approximately 2.50, suggesting that adjusting the pH to above 4.5 should significantly increase aqueous solubility[3].

Q4: Can I increase the solubility by heating the solution?

A4: Yes, for most solid solutes, solubility increases with temperature[4][5]. Gently heating the solvent while dissolving this compound can help to increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious of potential degradation of the compound at elevated temperatures and always check for recrystallization upon cooling to room temperature.

Q5: Are there other methods to improve the solubility of this compound?

A5: Several techniques can be employed to enhance the solubility of poorly soluble carboxylic acids:

  • Co-solvency: Using a mixture of a good solvent (e.g., DMSO, ethanol) and a poor solvent (e.g., water) can often dissolve the compound more effectively than either solvent alone.

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a base (e.g., sodium hydroxide, potassium carbonate) will dramatically increase its aqueous solubility.

  • Hydrotropy: The addition of certain compounds, known as hydrotropes, can enhance the solubility of poorly soluble substances in water.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step
Insufficient Solvent Volume Increase the volume of the solvent gradually while observing for dissolution.
Low Temperature Gently warm the solution while stirring. Ensure the compound is stable at the elevated temperature.
Incorrect Solvent Choice Consult the solvent polarity chart and select a more appropriate polar aprotic or polar protic solvent.
Low Purity of Compound Impurities can significantly affect solubility. Consider purifying the compound if purity is questionable.
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Step
Supersaturated Solution The solution was likely saturated at a higher temperature and precipitated upon cooling. Re-heat the solution and add more solvent.
Change in pH For aqueous or mixed aqueous/organic solutions, the pH may have shifted. Buffer the solution to maintain a pH well above the compound's pKa (estimated to be around 2.5).
Anti-solvent Effect When adding a stock solution in a good solvent (e.g., DMSO) to a poor solvent (e.g., water), the compound can precipitate. Add the stock solution dropwise into the vigorously stirred poor solvent.

Quantitative Data Summary

Solvent Solvent Type Predicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dimethylformamide (DMF)Polar AproticHigh
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonePolar AproticModerate to Low
AcetonitrilePolar AproticLow
Ethyl AcetateModerately PolarLow
DichloromethaneNonpolarVery Low
TolueneNonpolarVery Low
HexaneNonpolarInsoluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a chosen solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaker or on a stirrer in a constant temperature bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Protocol 2: Improving Aqueous Solubility by pH Adjustment

This protocol describes how to increase the solubility of this compound in aqueous solutions by converting it to its more soluble salt form.

  • Prepare a Suspension:

    • Add the desired amount of this compound to the aqueous solvent (e.g., water or a buffer).

  • Adjust the pH:

    • While stirring, slowly add a base solution (e.g., 1 M Sodium Hydroxide) dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the solid dissolves and the pH is at least 2 units above the pKa of the acid (aim for a pH > 4.5).

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, adjust the final volume with the aqueous solvent as needed.

Visualizations

Troubleshooting_Workflow cluster_dissolving Troubleshooting Non-Dissolution cluster_precipitation Troubleshooting Precipitation start Start: Poor Solubility of This compound issue Is the compound not dissolving at all? start->issue precipitate Does the compound precipitate after initial dissolution? issue->precipitate No cause1 Possible Cause: - Insufficient Solvent - Low Temperature - Wrong Solvent issue->cause1 Yes cause2 Possible Cause: - Supersaturation - pH Shift - Anti-solvent Effect precipitate->cause2 Yes solution1 Solution: - Increase solvent volume - Gently heat - Choose a more polar solvent cause1->solution1 end_node Resolution: Compound Dissolved solution1->end_node solution2 Solution: - Add more solvent and re-heat - Buffer the solution (pH > 4.5) - Slow, dropwise addition to stirred solvent cause2->solution2 solution2->end_node

Caption: A troubleshooting workflow for addressing poor solubility issues.

Solubility_Enhancement_Strategies cluster_methods Solubility Enhancement Methods main Poorly Soluble This compound ph_adjust pH Adjustment (Increase pH > pKa) main->ph_adjust cosolvency Co-solvency (Mixed Solvents) main->cosolvency salt_form Salt Formation (React with Base) main->salt_form heating Heating main->heating result Improved Solubility ph_adjust->result cosolvency->result salt_form->result heating->result

Caption: Key strategies for enhancing the solubility of this compound.

References

preventing decarboxylation of 2-Bromo-3-chlorobenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-chlorobenzoic acid, focusing on the prevention of decarboxylation at high temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound typically undergo decarboxylation?

A1: The exact decarboxylation temperature for this compound is not extensively documented in publicly available literature. However, aromatic carboxylic acids, especially those with electron-withdrawing substituents like halogens, can be susceptible to decarboxylation at elevated temperatures.[1][2] The rate of decarboxylation is influenced by factors such as the solvent, the presence of catalysts, and the specific reaction conditions.[2][3][4] It is crucial to experimentally determine the thermal stability of this compound under your specific reaction conditions.

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: Several factors can promote the decarboxylation of this compound:

  • High Temperatures: This is the most significant factor. Thermal energy can overcome the activation energy barrier for the C-C bond cleavage of the carboxyl group.[1]

  • Presence of Transition Metal Catalysts: While some metal catalysts can be used to control and direct decarboxylation for synthetic purposes (e.g., copper, palladium, silver), their unintentional presence as impurities can also catalyze unwanted decarboxylation.[3][4][5][6]

  • Acidic or Basic Conditions: Both acidic and basic conditions can influence the rate of decarboxylation, depending on the specific reaction mechanism.[7][8] For instance, the formation of a carboxylate salt under basic conditions might, in some cases, enhance the rate of decarboxylation.[2]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the carboxylic acid and the transition state for decarboxylation.[2]

Q3: Are there any general strategies to prevent or minimize decarboxylation during a high-temperature reaction?

A3: Yes, several strategies can be employed:

  • Lowering the Reaction Temperature: This is the most direct approach. If the desired reaction can proceed at a lower temperature, even with a longer reaction time, it will significantly reduce the extent of decarboxylation.

  • Use of a Protective Group: The carboxylic acid functionality can be temporarily converted to a more stable derivative, such as an ester or an amide, which is less prone to decarboxylation. The protective group can be removed after the high-temperature step.

  • Careful Selection of Catalysts: If a catalyst is required for the desired transformation, screen for catalysts that do not also promote decarboxylation at the reaction temperature. For instance, some palladium complexes are known to catalyze decarboxylation.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might contribute to the degradation of the starting material.

Troubleshooting Guides

Issue 1: Significant loss of starting material and formation of 1-Bromo-2-chlorobenzene.

This is a classic sign of decarboxylation. The following steps can help you troubleshoot this issue.

Troubleshooting Workflow:

start High loss of starting material (this compound) check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature. Monitor reaction progress at lower T. check_temp->lower_temp Yes temp_ok Temperature is optimized or cannot be lowered. check_temp->temp_ok No end Decarboxylation Minimized lower_temp->end check_catalyst Is a catalyst present that could promote decarboxylation? temp_ok->check_catalyst remove_catalyst Screen for alternative catalysts or run catalyst-free if possible. check_catalyst->remove_catalyst Yes catalyst_ok No catalyst or catalyst is not the issue. check_catalyst->catalyst_ok No remove_catalyst->end check_solvent Evaluate solvent effects. catalyst_ok->check_solvent change_solvent Test alternative, less polar, or aprotic solvents. check_solvent->change_solvent solvent_ok Solvent is not the primary issue. check_solvent->solvent_ok If solvent change is ineffective change_solvent->end protect_group Consider protecting the carboxylic acid (e.g., as an ester). solvent_ok->protect_group protect_group->end

Caption: Troubleshooting workflow for preventing decarboxylation.

Quantitative Data Summary (Illustrative Example):

The following table illustrates how you might track the effect of different parameters on the extent of decarboxylation.

Experiment IDTemperature (°C)CatalystSolventYield of Desired Product (%)Yield of 1-Bromo-2-chlorobenzene (%)
EXP-01180NoneDMF6530
EXP-02160NoneDMF8015
EXP-03140NoneDMF887
EXP-04160Catalyst ADMF7520
EXP-05160Catalyst BDMF8510
EXP-06160NoneToluene8212
Issue 2: Reaction is too slow at lower temperatures where decarboxylation is minimal.

This is a common challenge where the window between the desired reaction rate and the onset of decarboxylation is narrow.

Logical Relationship Diagram:

cluster_problem The Challenge cluster_solution Potential Solutions P Low Temperature R Slow Desired Reaction P->R D Minimal Decarboxylation P->D S1 Optimize Catalyst/Reagents for lower temperature activity R->S1 To overcome S2 Increase Concentration of Reactants R->S2 To overcome S3 Use a More Active Solvent (if it doesn't promote decarboxylation) R->S3 To overcome S4 Employ a Flow Chemistry Setup (short residence time at high T) R->S4 To overcome

Caption: Strategies to enhance reaction rate at lower temperatures.

Experimental Protocols

Protocol 1: Determining the Onset Temperature of Decarboxylation

This protocol uses a simple heating experiment with monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation: Prepare a solution of this compound in the intended reaction solvent (e.g., 0.1 M in DMF).

  • Sample Aliquoting: Distribute 1 mL aliquots of the solution into several small, sealed reaction vials.

  • Heating: Place the vials in a heating block or oil bath and set up a temperature gradient. For example, have vials at 120°C, 130°C, 140°C, 150°C, 160°C, 170°C, and 180°C.

  • Time Course: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from each temperature.

  • Analysis:

    • TLC Analysis: Spot the cooled reaction mixture on a TLC plate alongside a standard of the starting material and a commercially available standard of 1-Bromo-2-chlorobenzene (the expected decarboxylation product). Use an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light.

    • HPLC Analysis: For more quantitative results, dilute a small aliquot of each reaction mixture and analyze by HPLC. Monitor the disappearance of the starting material peak and the appearance of the decarboxylation product peak.

  • Data Interpretation: Plot the percentage of decarboxylation product versus temperature and time to determine the temperature at which significant degradation occurs.

Protocol 2: Screening for Optimal Reaction Conditions to Minimize Decarboxylation

This protocol outlines a parallel screening approach to identify conditions that favor the desired reaction over decarboxylation.

Methodology:

  • Reaction Setup: In a 96-well plate or an array of reaction tubes, set up a matrix of experiments. Vary one or two parameters at a time, such as temperature, catalyst, and solvent.

  • Parameter Matrix (Example):

    • Temperatures: 130°C, 140°C, 150°C

    • Catalysts: Catalyst A, Catalyst B, No Catalyst

    • Solvents: DMF, Toluene, Dioxane

  • Reagent Addition: Add this compound, the other reactants for your desired transformation, the solvent, and the catalyst to each well/tube.

  • Reaction Execution: Place the reaction block on a heated shaker and run the reactions for a predetermined time (e.g., 12 hours).

  • Quenching and Work-up: Cool the reactions and perform a standardized work-up procedure.

  • Analysis: Analyze the outcome of each reaction using a high-throughput method like LC-MS to determine the yield of the desired product and the amount of decarboxylation byproduct.

  • Data Visualization: Represent the data in a heatmap to easily identify the "hotspots" of optimal conditions.

Signaling Pathway Analogy for Decarboxylation:

The following diagram illustrates the "pathway" leading to either the desired product or the undesired decarboxylation product.

cluster_conditions Reaction Conditions SM This compound + Reactants Desired_Rxn Desired Reaction Pathway SM->Desired_Rxn Decarb_Rxn Decarboxylation Pathway SM->Decarb_Rxn Temp High Temperature Temp->Decarb_Rxn Strongly Promotes Cat Catalyst Cat->Desired_Rxn Promotes (Ideally) Cat->Decarb_Rxn May Promote Solv Solvent Solv->Desired_Rxn Influences Solv->Decarb_Rxn Influences Desired_Prod Desired Product Desired_Rxn->Desired_Prod Decarb_Prod 1-Bromo-2-chlorobenzene + CO2 Decarb_Rxn->Decarb_Prod

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Column Chromatography of 2-Bromo-3-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 2-Bromo-3-chlorobenzoic acid derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: For normal-phase column chromatography, silica gel is the most commonly used stationary phase for the separation of benzoic acid derivatives.[1][2][3][4] The polarity of silica gel allows for effective separation based on the differential adsorption of the compounds. For reversed-phase applications, C18-functionalized silica (RP-18) can be utilized.[1][4]

Q2: How do I choose an appropriate mobile phase for my separation?

A2: The selection of the mobile phase is critical for successful separation and should be guided by Thin-Layer Chromatography (TLC) analysis.[5] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is typically used.[3] The addition of a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase is highly recommended to suppress the ionization of the carboxylic acid group, which minimizes peak tailing.[1][6]

Q3: Why is my purified compound still showing impurities after column chromatography?

A3: This could be due to several factors:

  • Inadequate Separation: The chosen mobile phase may not have sufficient selectivity to separate your compound from the impurities. Re-optimization of the solvent system using TLC is recommended.

  • Column Overloading: Loading too much crude sample onto the column can lead to broad peaks and poor separation.

  • Compound Degradation: Some compounds may be unstable on silica gel.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if degradation products appear.

  • Co-elution: An impurity may have a very similar polarity to your target compound in the chosen solvent system, leading to co-elution. A different solvent system or an alternative purification technique like recrystallization may be necessary.

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and methanol or acetonitrile.[6] An acidic modifier is often added to the mobile phase to control the ionization of the benzoic acid.

Experimental Protocol: Column Chromatography of a this compound Derivative

This protocol provides a general guideline for the purification of a this compound derivative using normal-phase flash column chromatography on silica gel.

1. Mobile Phase Selection via TLC:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.

  • The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35 and good separation from impurities.

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle into a packed bed. Ensure the bed is uniform and free of cracks or air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase determined from your TLC analysis.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to elute more polar compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityNotes
95:5 Hexanes:Ethyl Acetate + 0.5% Acetic AcidLowGood starting point for less polar derivatives.
80:20 Hexanes:Ethyl Acetate + 0.5% Acetic AcidMediumA versatile system for many derivatives.
50:50 Hexanes:Ethyl Acetate + 0.5% Acetic AcidHighSuitable for more polar derivatives.
98:2 Dichloromethane:Methanol + 0.5% Acetic AcidMedium-HighAn alternative solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing The carboxylic acid is interacting strongly with the acidic silanol groups on the silica gel.[8]Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase to suppress deprotonation of your compound.
Poor Separation of Spots The polarity of the mobile phase is either too high or too low.Adjust the solvent ratio. If spots are too high on the TLC plate (high Rf), decrease the mobile phase polarity. If they are too low (low Rf), increase the polarity.
Compound Won't Elute from the Column The mobile phase is not polar enough. The compound may have degraded on the column.[7]Gradually increase the polarity of the mobile phase (gradient elution). If degradation is suspected, consider using a less acidic stationary phase like deactivated silica or alumina.
Cracks in the Silica Bed The column was allowed to run dry. Improper packing of the slurry.Ensure the silica bed is always submerged in the solvent. Pack the column carefully to create a uniform bed.
Multiple Compounds in Each Fraction The column was overloaded with the crude sample. Poor separation capability of the chosen mobile phase.Use a larger column or reduce the amount of sample loaded. Find a better solvent system using TLC that provides greater separation between your compound and impurities.

Visualizations

experimental_workflow Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. Mobile Phase Selection (TLC) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient? combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap pure_prod 10. Pure Product evap->pure_prod

Caption: A step-by-step workflow for the purification of this compound derivatives using column chromatography.

troubleshooting_guide Troubleshooting Decision Tree cluster_problems Troubleshooting Decision Tree cluster_solutions Troubleshooting Decision Tree start Problem Encountered p1 Poor Separation start->p1 p2 Peak Tailing start->p2 p3 Compound Not Eluting start->p3 p4 Cracked Silica Bed start->p4 s1 Re-optimize Mobile Phase via TLC p1->s1 Check TLC s5 Reduce Sample Load p1->s5 Overloaded? s2 Add Acetic Acid to Mobile Phase p2->s2 s3 Increase Mobile Phase Polarity (Gradient) p3->s3 s4 Repack Column & Avoid Running Dry p4->s4

Caption: A decision tree to guide troubleshooting common issues during column chromatography of acidic compounds.

References

Technical Support Center: Managing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered during your experiments, ensuring higher yields and product purity.

Troubleshooting Guides

This section addresses specific issues that may arise during your SNAr experiments, offering systematic approaches to identify and resolve the root causes.

Issue 1: Low or No Product Formation

Q: My SNAr reaction is showing low to no conversion to the desired product. What are the potential causes and how can I improve the yield?

A: Low conversion in an SNAr reaction can be attributed to several factors, from the inherent reactivity of your substrates to the specific reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Assess Substrate Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) for the reaction to proceed efficiently.[1][2][3]

    • Verification: Ensure that at least one strong EWG (e.g., -NO₂, -CN, -C(O)R) is positioned ortho or para to the leaving group.[1][3][4] This positioning is crucial for stabilizing the negatively charged Meisenheimer intermediate.[2][5]

    • Solution: If the ring is not sufficiently activated, consider if a starting material with additional or more powerful EWGs is available or can be synthesized.

  • Evaluate the Leaving Group: The nature of the leaving group significantly impacts the reaction rate.

    • Verification: The typical reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I.[6][7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attacked carbon more electrophilic.[6][7][8]

    • Solution: If you are using a less reactive leaving group (e.g., I or Br), and the reaction is sluggish, consider switching to a fluoro-substituted analog if possible.[6]

  • Optimize Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

    • Verification: If the reaction is being conducted at room temperature, it may be too slow.

    • Solution: Gradually increase the reaction temperature and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Some reactions may even necessitate reflux conditions to achieve a reasonable rate.[6]

  • Re-evaluate Your Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Verification: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[6][9] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6][10]

    • Solution: If you are using a protic solvent, switch to a polar aprotic solvent to enhance the reactivity of your nucleophile.[6][11]

Issue 2: Formation of Multiple Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of significant side products. What are the common side reactions in SNAr, and how can I suppress them?

A: The formation of side products is a frequent challenge in SNAr reactions. Below are some common culprits and strategies to minimize them:

  • Reaction with the Solvent: If a nucleophilic solvent (like an alcohol) is used with a strong base, the solvent itself can compete with your intended nucleophile.[6]

    • Solution: Employ a non-reactive, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6]

  • Di-substitution or Poly-substitution: If your aromatic substrate possesses more than one leaving group, you may observe the formation of di- or even tri-substituted products.[6]

    • Solution: To favor mono-substitution, carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of the nucleophile is a good starting point. You can also try adding the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Hydrolysis of Activated Aryl Halides: In the presence of water and a base, highly activated aryl halides can undergo hydrolysis to form the corresponding phenols.

    • Solution: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Benzyne Formation: With very strong bases (e.g., NaNH₂) and unactivated aryl halides, a benzyne intermediate can form via an elimination-addition mechanism, which can lead to a mixture of regioisomeric products.[1][3][5]

    • Solution: This is generally not a side reaction for typical SNAr conditions with activated rings. If you suspect benzyne formation due to the use of a very strong base, consider using a weaker base.

Frequently Asked Questions (FAQs)

Q1: Why is fluoride, typically a poor leaving group in SN1/SN2 reactions, an excellent leaving group in SNAr reactions?

A1: This apparent contradiction arises from the different mechanisms. In SN1 and SN2 reactions, the breaking of the carbon-leaving group bond is part of the rate-determining step, favoring weaker C-X bonds (C-I > C-Br > C-Cl > C-F). However, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the slow step makes fluoride an excellent leaving group in this context.[6][7][8]

Q2: How do I choose the optimal solvent for my SNAr reaction?

A2: The ideal solvent for an SNAr reaction should effectively dissolve the reactants but not interfere with the reaction. Polar aprotic solvents are generally the best choice.[6] They can solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[6][11] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity.[6][10]

Q3: Can I use a protic solvent for my SNAr reaction?

A3: While polar aprotic solvents are preferred, protic solvents can sometimes be used, particularly if the nucleophile is neutral (e.g., an amine) or if the substrate is highly reactive. However, be aware that protic solvents can lead to slower reaction rates and potential side reactions, such as solvolysis.[6] In some cases, a mixture of a protic and aprotic solvent can be a viable compromise.

Q4: My product is difficult to purify from high-boiling point solvents like DMSO or DMF. What can I do?

A4: Removing residual high-boiling point solvents is a common purification challenge. Here are some strategies:

  • Aqueous Work-up: Perform an aqueous work-up by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This will help remove the bulk of the DMSO or DMF, which are water-soluble.[6]

  • Lyophilization (Freeze-Drying): If your product is stable, lyophilization can be an effective method for removing residual DMSO or DMF.

  • Chromatography: Column chromatography is often necessary for final purification. A well-chosen solvent system can effectively separate your product from any remaining high-boiling point solvent.

Q5: How can I monitor the progress of my SNAr reaction?

A5: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]

Data Presentation

Table 1: Effect of Leaving Group on Relative SNAr Reaction Rate
Leaving GroupRelative RateKey Takeaway
FHighestThe most effective leaving group for SNAr due to its high electronegativity.[6][7]
ClModerateA viable leaving group, but generally slower than F.[7]
BrModerateSimilar in reactivity to Cl.[7]
ILowestThe least effective halogen leaving group for SNAr.[7]
Table 2: Influence of Solvent Type on Nucleophilic Substitution Rates
Solvent TypeExample SolventsEffect on SNAr RateRationale
Polar AproticDMSO, DMF, AcetonitrileSignificant Rate EnhancementSolvates the cation, leaving a more reactive "naked" anionic nucleophile.[6][11]
Polar ProticWater, Ethanol, MethanolRate ReductionSolvates the anionic nucleophile via hydrogen bonding, reducing its nucleophilicity.[6][10]

Experimental Protocols

General Protocol for a Typical SNAr Reaction

This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile.

Materials:

  • Activated aryl halide (1.0 eq)

  • Nucleophile (1.0 - 1.2 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide and the base (if using a neutral nucleophile that requires deprotonation or to quench the acid formed).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Solvent and Nucleophile Addition: Add the anhydrous polar aprotic solvent, followed by the nucleophile.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the polar aprotic solvent and inorganic salts. If a base was used, an acidic wash may be necessary. Conversely, a basic wash can remove acidic byproducts.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[6]

Visualizations

SNAr_Troubleshooting_Workflow start Low/No Product check_activation Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_activation check_lg Is the leaving group optimal (F > Cl > Br > I)? check_activation->check_lg Yes solution_activation Use a more activated substrate. check_activation->solution_activation No check_temp Is the reaction temperature high enough? check_lg->check_temp Yes solution_lg Switch to a fluoro- substituted analog. check_lg->solution_lg No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes solution_temp Increase temperature/ reflux. check_temp->solution_temp No solution_solvent Switch to DMSO, DMF, or acetonitrile. check_solvent->solution_solvent No success Improved Yield check_solvent->success Yes solution_activation->check_lg solution_lg->check_temp solution_temp->check_solvent solution_solvent->success

Caption: Troubleshooting workflow for low SNAr reaction yield.

Side_Reaction_Diagnosis start Multiple Side Products Observed check_solvent Is a nucleophilic solvent being used (e.g., alcohol)? start->check_solvent check_disub Does the substrate have multiple leaving groups? check_solvent->check_disub No solution_solvent Switch to a non-nucleophilic polar aprotic solvent. check_solvent->solution_solvent Yes check_water Are anhydrous conditions being maintained? check_disub->check_water No solution_disub Control stoichiometry; use 1.0-1.2 eq of nucleophile. check_disub->solution_disub Yes solution_water Use dry solvents and an inert atmosphere. check_water->solution_water Yes success Reduced Side Products check_water->success No (Re-evaluate other factors) solution_solvent->success solution_disub->success solution_water->success

Caption: Diagnostic guide for common SNAr side reactions.

References

selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for cross-coupling reactions involving 2-Bromo-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in a cross-coupling reaction?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] This selectivity is based on the difference in their bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst.[1] The general order of reactivity for aryl halides is C–I > C–Br > C–OTf > C–Cl.[1]

Q2: What are the main challenges when using this compound as a substrate?

A2: The primary challenges include:

  • Chemoselectivity: Achieving selective reaction at the C-Br bond without affecting the C-Cl bond requires careful optimization of the catalyst, ligands, and reaction conditions.[1]

  • Catalyst Inhibition: The free carboxylic acid group can potentially coordinate to the palladium catalyst, leading to deactivation or altered reactivity. In some cases, protecting the carboxylic acid as an ester may be necessary to improve yields.[2][3][4]

  • Steric Hindrance: The bromine atom is positioned between a chlorine atom and a carboxylic acid group, which can create steric hindrance and slow down key steps in the catalytic cycle, such as oxidative addition.[2]

Q3: Which cross-coupling reactions are most common for this type of substrate?

A3: The most frequently employed palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon (C-C) bonds with boronic acids or esters.[2][3]

  • Heck Reaction: For C-C bond formation with alkenes.[2][5]

  • Sonogashira Coupling: To create C-C bonds with terminal alkynes.[1][2][6]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with amines.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Inactive Catalyst.

    • Solution: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to air and moisture.[4] Use a fresh batch of the palladium precursor and ligand, ensure they have been stored correctly under an inert atmosphere, or consider using a more robust, air-stable pre-catalyst.[7][8]

  • Potential Cause 2: Oxygen Contamination.

    • Solution: The presence of oxygen can deactivate the catalyst and lead to undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[7] Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8][9] Maintain a positive pressure of inert gas throughout the experiment.

  • Potential Cause 3: Inappropriate Base or Solvent.

    • Solution: The choice of base and solvent is critical and often interdependent. Screen a variety of conditions. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃.[4] Solvents such as dioxane, toluene, or DMF, sometimes with water as a co-solvent, should be tested.[8]

  • Potential Cause 4: Low Reaction Temperature.

    • Solution: Oxidative addition to the C-Br bond may be sluggish due to steric hindrance or electronic effects. Gradually increase the reaction temperature in increments of 10-20 °C to see if conversion improves.[4][8]

Issue 2: Poor Selectivity (Reaction at C-Cl or Formation of Di-substituted Product)

  • Potential Cause 1: Reaction Conditions are Too Harsh.

    • Solution: High temperatures, high catalyst loading, or prolonged reaction times can lead to the less reactive C-Cl bond also participating in the reaction. Reduce the reaction temperature and catalyst loading. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[8]

  • Potential Cause 2: Incorrect Ligand Choice.

    • Solution: The ligand plays a crucial role in controlling the catalyst's reactivity and selectivity. For selective C-Br activation, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][4][8] A screening of different ligand types may be necessary.

Issue 3: Formation of Homocoupling or Dehalogenation Byproducts

  • Potential Cause 1: Presence of Oxygen (Homocoupling).

    • Solution: As mentioned for low conversion, rigorous exclusion of oxygen is critical to prevent the homocoupling of coupling partners (e.g., boronic acids in Suzuki reactions).[7][8]

  • Potential Cause 2: Degradation of Boronic Acid (Suzuki Reaction).

    • Solution: Boronic acids can degrade under the reaction conditions (protodeboronation).[7] Use a slight excess (1.1–1.5 equivalents) of the boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Potential Cause 3: Reductive Side Reactions (Dehalogenation).

    • Solution: The loss of bromine or chlorine (hydrodehalogenation) can be a significant side reaction. Ensure all reagents are pure and free of potential reducing agents. In some cases, additives can suppress this pathway. For instance, in Heck reactions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes minimize dehalogenation.[8]

Data Presentation: Recommended Catalyst Systems

The following tables summarize starting conditions for various cross-coupling reactions. Optimization for this compound is likely required.

Table 1: Suzuki-Miyaura Coupling Conditions

Palladium Precursor Ligand Base Solvent Temp (°C) Notes
Pd(OAc)₂ SPhos / XPhos K₃PO₄ Toluene / H₂O 80-110 Buchwald ligands are effective for challenging substrates.[4]
Pd(PPh₃)₄ (none) Na₂CO₃ Toluene/EtOH/H₂O 80-100 A classic, readily available catalyst system.[1][4]

| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane / H₂O | 80-100 | Often provides good results with a range of substrates.[10] |

Table 2: Heck Reaction Conditions

Palladium Precursor Ligand Base Solvent Temp (°C) Notes
Pd(OAc)₂ PPh₃ Et₃N DMF or MeCN 80-120 A standard set of conditions for the Heck reaction.[2][5][11]
Pd(OAc)₂ P(o-tolyl)₃ K₂CO₃ DMF / H₂O 80-100 Using a slightly bulkier ligand can sometimes improve results.[2][12]

| PdCl₂(PPh₃)₂ | (none) | NaOAc | DMA or NMP | 100-140 | Stable pre-catalyst, often used at higher temperatures.[5] |

Table 3: Sonogashira Coupling Conditions

Palladium Precursor Co-catalyst Ligand Base Solvent Temp (°C) Notes
PdCl₂(PPh₃)₂ CuI (1-5 mol%) PPh₃ Et₃N / Piperidine DMF or THF 60-80 Classic Sonogashira conditions.[1][6][10]
Pd(PPh₃)₄ CuI (2-10 mol%) (none) Et₃N DMF 80 A common system for coupling aryl bromides.[1][13]

| Pd(OAc)₂ | (none) | XPhos | Cs₂CO₃ | Dioxane | 100 | Copper-free conditions can be advantageous for sensitive substrates.[4] |

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Logic for this compound start Start: Functionalize This compound reaction_type Select Desired Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C bond, Aryl/Alkyl) reaction_type->suzuki Boronic Acid heck Heck Reaction (C-C bond, Alkene) reaction_type->heck Alkene sonogashira Sonogashira Coupling (C-C bond, Alkyne) reaction_type->sonogashira Alkyne catalyst_suzuki Try Pd(OAc)₂/SPhos + K₃PO₄ or Pd(PPh₃)₄ + Na₂CO₃ suzuki->catalyst_suzuki catalyst_heck Try Pd(OAc)₂/PPh₃ + Et₃N heck->catalyst_heck catalyst_sonogashira Try PdCl₂(PPh₃)₂/CuI + Et₃N sonogashira->catalyst_sonogashira outcome Evaluate Outcome catalyst_suzuki->outcome catalyst_heck->outcome catalyst_sonogashira->outcome success Success! outcome->success High Yield & Selectivity troubleshoot Troubleshoot Issue outcome->troubleshoot Problem Encountered no_conversion Low/No Conversion: 1. Check catalyst activity 2. Degas solvents thoroughly 3. Increase temperature troubleshoot->no_conversion No Product poor_selectivity Poor Selectivity: 1. Lower temperature 2. Screen bulky ligands (e.g., XPhos) 3. Reduce reaction time troubleshoot->poor_selectivity C-Cl reaction side_products Side Products: 1. Ensure inert atmosphere 2. Use excess coupling partner 3. Check reagent purity troubleshoot->side_products Homocoupling/ Dehalogenation

Caption: A workflow for selecting and troubleshooting catalyst systems.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup1 Add solids (aryl halide, coupling partner, base, catalyst, ligand) to oven-dried flask. setup2 Cycle vacuum and backfill with inert gas (Ar/N₂) 3x. setup1->setup2 setup3 Add degassed solvent(s) via syringe. setup2->setup3 reaction1 Heat to desired temperature with vigorous stirring. setup3->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to room temperature. Dilute with organic solvent. reaction2->workup1 workup2 Perform aqueous wash (water, brine). workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

Caption: A general workflow for a typical cross-coupling experiment.

Experimental Protocols

Note: The carboxylic acid group on this compound may require protection (e.g., conversion to a methyl or ethyl ester) prior to the cross-coupling reaction to prevent catalyst inhibition and improve solubility. The following protocols assume the use of the protected ester.

Protocol 1: Selective Suzuki-Miyaura Coupling [1][10]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromo-3-chlorobenzoate ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate the headspace, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Heck Reaction [11][12]

  • Reaction Setup: In a Schlenk tube equipped with a condenser, place the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., PPh₃, 2-6 mol%) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or MeCN). Then, add the 2-bromo-3-chlorobenzoate ester (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Heat the mixture to 80–120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water to remove the ammonium salt and residual solvent. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Sonogashira Coupling [1][10]

  • Reaction Setup: To a dry Schlenk flask, add the 2-bromo-3-chlorobenzoate ester (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), the base (e.g., Et₃N, 2.0-3.0 equiv.), and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction to 60–80 °C and stir for 6-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture and dilute with ethyl acetate. Wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the desired product.

References

how to avoid homocoupling in Suzuki reactions of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of aryl halides.

Troubleshooting Guide: Minimizing Homocoupling in Suzuki Reactions

Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, resulting in the formation of a symmetrical biaryl byproduct. This unwanted reaction consumes starting material, lowers the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Logical Workflow for Troubleshooting Homocoupling

To effectively troubleshoot, it is crucial to systematically identify and address the potential source of the homocoupling. The following workflow provides a logical approach to diagnosing and mitigating this common side reaction.

G cluster_0 Problem Identification cluster_3 Resolution start Significant Homocoupling Observed check_oxygen 1. Review Oxygen Exclusion Protocol start->check_oxygen check_pd_source 2. Evaluate Palladium Source check_oxygen->check_pd_source optimize_ligand 3. Optimize Ligand Choice check_pd_source->optimize_ligand If homocoupling persists optimize_base 4. Re-evaluate Base optimize_ligand->optimize_base If homocoupling persists optimize_conditions 5. Adjust Reaction Conditions optimize_base->optimize_conditions If homocoupling persists end Homocoupling Minimized optimize_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts without efficient reduction to the active Pd(0) state.[1]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[2][3] Rigorous exclusion of oxygen is therefore critical.[4][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[2][4] This is often a problem at the beginning of the reaction.

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway A Pd(0) C Pd(II) A->C Oxidation B O₂ B->C E Ar-Ar C->E Homocoupling D 2 Ar-B(OH)₂ D->E F Pd(0) E->F Reductive Elimination G Pd(II) Precatalyst I Ar-Ar G->I Homocoupling H 2 Ar-B(OH)₂ H->I J Pd(0) I->J Reductive Elimination

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of palladium source is critical in controlling homocoupling.

  • Pd(II) Sources: Palladium(II) salts such as palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they require an initial reduction to the active Pd(0) species. This reduction can occur through the homocoupling of two boronic acid molecules.[2][6]

  • Pd(0) Sources: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally preferred as they can enter the catalytic cycle directly without needing a reduction step, thus minimizing this pathway for homocoupling.[6]

  • Palladium Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald (e.g., G3 and G4 precatalysts), are designed to generate the active Pd(0) species cleanly and efficiently, which helps to suppress side reactions like homocoupling.[6]

Q3: What is the role of ligands in minimizing homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To reduce homocoupling:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, developed by Buchwald, and N-heterocyclic carbenes (NHCs) are very effective.[6][7] Their steric bulk can inhibit the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[8]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of oxygen, which can lead to the formation of palladium species that favor homocoupling.[6]

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid for transmetalation, but an improper choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[6][9] The choice of base can be highly substrate-dependent, and screening of different bases may be necessary for optimal results.[10]

Q5: Can reaction conditions such as solvent and temperature be optimized to reduce homocoupling?

A5: Yes, optimizing reaction conditions can significantly reduce homocoupling.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used. While a small amount of water is often required to dissolve the base, an excess can sometimes promote homocoupling.[6]

  • Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[6]

Q6: Are there any procedural tips that can help minimize homocoupling?

A6: Yes, several procedural modifications can be beneficial:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[11]

  • Use a Slight Excess of Aryl Halide: Using a slight excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in homocoupling of the boronic acid.[6]

  • Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[4][6] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[6]

  • Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes help to avoid homocoupling.[5]

Data Presentation: Quantitative Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction parameters can influence the extent of homocoupling.

Table 1: Effect of Dissolved Oxygen on Homocoupling

EntryDissolved O₂ (ppm)% Dimer (Homocoupling Product)
10.50.071
22.20.18
33.30.18
Reaction conditions and substrates as reported in the cited study.[4]

Table 2: Comparative Performance of Different Bases in a Model Suzuki Reaction

BaseYield of Cross-Coupled Product (%)Notes
Na₂CO₃98Often a highly effective and economical choice.[12]
K₃PO₄90-99%A strong, non-nucleophilic base, particularly effective for nitrogen-containing heterocycles.[10]
K₂CO₃85-95%A commonly used and effective base.[10]
Cs₂CO₃90-99%Often used for challenging couplings due to higher solubility in organic solvents (the "caesium effect").[10]
KOH70-90%A strong base that can sometimes lead to side reactions.[10]
NaOH~70%Similar to KOH, its high basicity can be detrimental in some cases.[10]
KFModerate to highFluoride ions are thought to play a unique role in activating the boronic acid.[10]
Et₃N20-30%Organic bases are generally less effective for this transformation.[2]
Yields are for the coupling of 4-bromotoluene with phenylboronic acid and are highly substrate and condition-dependent.[2][10][12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Addition: Dissolve the arylboronic acid in a separate flask in a minimal amount of degassed solvent. Add this solution to the reaction mixture. For particularly sensitive substrates, slow addition of the boronic acid solution via a syringe pump over 30-60 minutes can be beneficial.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C Ar-X D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Comparative Analysis of 2-Bromo-3-chlorobenzoic Acid and Structural Analogs via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the interpretation of 1H and 13C NMR spectroscopic data for 2-Bromo-3-chlorobenzoic acid, with a comparative analysis against structurally related benzoic acid derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound and compares its spectral features with those of 2-bromobenzoic acid, 3-chlorobenzoic acid, and 2,3-dichlorobenzoic acid. This comparative approach facilitates a deeper understanding of the influence of substituent effects on chemical shifts and coupling constants in polysubstituted benzene rings.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally acquired and published NMR data for this compound, the following tables present predicted spectral data alongside experimentally reported data for its structural analogs. These predictions are generated based on established computational models and provide a reliable framework for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz]
This compound CDCl₃H-4: ~7.78 (dd, J ≈ 8.0, 1.5 Hz), H-5: ~7.35 (t, J ≈ 8.0 Hz), H-6: ~7.95 (dd, J ≈ 8.0, 1.5 Hz), COOH: >10 (s, br)
2-Bromobenzoic acid MeODH-3: 7.70-7.67 (m), H-4: 7.33-7.25 (m), H-5: 7.33-7.25 (m), H-6: 7.58 (d, J = 8.0 Hz)[1]
3-Chlorobenzoic acid DMSO-d₆H-2: 7.79 (m), H-4: 7.70 (m), H-5: 7.55 (t, J = 8.08 Hz), H-6: 7.79 (m), COOH: 13.34 (s)[2]
2,3-Dichlorobenzoic acid -Data not readily available in cited sources.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]
This compound CDCl₃C-1: ~133, C-2: ~122, C-3: ~135, C-4: ~132, C-5: ~128, C-6: ~134, C=O: ~170
2-Bromobenzoic acid MeODC-1: 133.6, C-2: 122.0, C-3: 135.3, C-4: 128.4, C-5: 132.1, C-6: 134.5, C=O: 169.6[1]
3-Chlorobenzoic acid DMSO-d₆C-1: 133.15, C-2: 128.37, C-3: 133.82, C-4: 129.30, C-5: 131.30, C-6: 133.37, C=O: 166.54[2]
2,3-Dichlorobenzoic acid -Data not readily available in cited sources.

Experimental Protocols

The following is a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution to a standard 5 mm NMR tube, ensuring the filling height is adequate for the spectrometer (typically around 4-5 cm).

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition Parameters: A standard one-pulse sequence is typically used. The spectral width is set to encompass all proton signals (e.g., -2 to 12 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: The same sample prepared for ¹H NMR can be used.

  • Acquisition Parameters: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm). A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

NMR Data Interpretation Workflow

The logical process for acquiring and interpreting NMR data is outlined in the following workflow diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh and Dissolve Sample Solvent Choose Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer H1_Acquire Acquire 1H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire 13C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity ChemShift Chemical Shift Analysis Referencing->ChemShift Structure Structure Elucidation Integration->Structure Multiplicity->Structure ChemShift->Structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Comparative Spectral Interpretation

This compound: The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at the C-5 position, flanked by two hydrogen atoms, would likely appear as a triplet. The protons at C-4 and C-6, each adjacent to one hydrogen and one halogen-substituted carbon, would appear as doublets of doublets. The electron-withdrawing nature of the bromine and chlorine atoms, along with the carboxylic acid group, will cause all aromatic protons to be deshielded and resonate at a lower field (higher ppm). In the ¹³C NMR spectrum, seven distinct signals are expected: one for the carboxylic carbon and six for the aromatic carbons. The carbons directly bonded to the electronegative halogens (C-2 and C-3) will be significantly deshielded.

2-Bromobenzoic acid: The experimental data shows a more complex multiplet pattern in the ¹H NMR spectrum due to the presence of four adjacent aromatic protons.[1] The proton ortho to the bromine (H-3) and the proton ortho to the carboxylic acid (H-6) are the most deshielded. The ¹³C NMR spectrum shows the expected seven signals, with the carbon bearing the bromine (C-2) and the carboxylic carbon appearing at lower fields.[1]

3-Chlorobenzoic acid: The ¹H NMR spectrum of this isomer also displays a complex pattern for the four aromatic protons.[2] The proton at C-2, situated between the chlorine and carboxylic acid groups, is expected to be the most deshielded. The ¹³C NMR data reflects the substituent effects, with the carbon attached to the chlorine (C-3) and the carboxylic carbon showing downfield shifts.[2]

This comparative analysis highlights how the position and nature of halogen substituents profoundly influence the electronic environment of the benzoic acid scaffold, leading to predictable variations in NMR spectral data. This information is crucial for the unambiguous identification and characterization of these and related compounds in various scientific and industrial applications.

References

Navigating the NMR Landscape: A Comparative Guide to the Expected Chemical Shifts of 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR chemical shifts for 2-Bromo-3-chlorobenzoic acid, benchmarked against predicted values and experimental data from structurally analogous compounds.

To provide a robust framework for understanding the NMR profile of this compound, this report leverages computational prediction tools and compiles experimental data for similar halogenated benzoic acids. This comparative approach allows for a more nuanced interpretation of the expected spectral data.

Methodology for Data Compilation

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using the online NMR prediction tool, NMRDB.org. This tool utilizes a database of existing spectral data to estimate the chemical shifts based on the input chemical structure.

Experimental ¹H and ¹³C NMR data for the analogous compounds—2-chlorobenzoic acid, 3-chlorobenzoic acid, 2-bromobenzoic acid, and 2,3-dichlorobenzoic acid—were collated from various publicly available spectral databases. The specific solvent and instrument frequency for each experimental dataset are noted where available, as these factors can influence chemical shift values.

NMR_Data_Workflow cluster_Target Target Molecule cluster_Prediction Prediction cluster_Analogs Analogous Compounds cluster_Experimental Experimental Data Target This compound PredictionTool Online NMR Prediction Tool (nmrdb.org) Target->PredictionTool PredictedData Predicted ¹H & ¹³C Chemical Shifts PredictionTool->PredictedData generates ComparisonTable Comparative Analysis (Data Table) PredictedData->ComparisonTable input to Analogs 2-chlorobenzoic acid 3-chlorobenzoic acid 2-bromobenzoic acid 2,3-dichlorobenzoic acid ExpDatabases Spectral Databases Analogs->ExpDatabases ExpData Experimental ¹H & ¹³C Chemical Shifts ExpDatabases->ExpData provides ExpData->ComparisonTable input to

Figure 1. Workflow for the acquisition and comparison of predicted and experimental NMR data.

Comparative Analysis of ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum is of particular interest for these compounds. The electronic effects of the halogen and carboxylic acid substituents significantly influence the chemical shifts of the aromatic protons. The table below summarizes the predicted ¹H NMR chemical shifts for this compound and the experimental values for its analogs.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-COOH (ppm)Solvent
This compound (Predicted) 7.767.417.93~11-13-
2-Chlorobenzoic acid[1][2]7.50-7.567.31-7.408.09~13.43CDCl₃ / DMSO-d₆
3-Chlorobenzoic acid[2]7.997.557.85~13.34DMSO-d₆
2-Bromobenzoic acid7.457.257.95~13.2CDCl₃
2,3-Dichlorobenzoic acid[3]7.667.357.75-CDCl₃

Analysis: The predicted chemical shifts for the aromatic protons of this compound fall within the general range observed for the analogous compounds. The proton at the H-6 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent carboxylic acid and bromine atom. The proton at H-5 is predicted to be the most upfield-shifted. The broad singlet for the carboxylic acid proton is anticipated to appear at a high chemical shift, typically above 11 ppm.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)Solvent
This compound (Predicted) 133.5125.0136.1132.8128.9132.0168.0-
2-Chlorobenzoic acid[1][2]131.6134.8132.5126.8131.6129.9171.1CDCl₃ / D₂O
3-Chlorobenzoic acid[2]133.2129.3133.8128.4133.4131.1166.5DMSO-d₆
2-Bromobenzoic acid[4]134.5122.9133.5127.7132.1134.5170.0CDCl₃
2,3-Dichlorobenzoic acid133.0134.9132.0127.5131.0129.8167.9CDCl₃

Analysis: The predicted chemical shifts for the carbons of this compound are consistent with the trends observed in the experimental data of the analogs. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The carbons directly attached to the halogens (C-2 and C-3) are also significantly affected, with their predicted shifts reflecting the combined electron-withdrawing effects of the bromine and chlorine atoms. The remaining aromatic carbon signals are predicted to appear in the typical aromatic region of 125-140 ppm.

Conclusion

This comparative guide provides a well-reasoned expectation of the ¹H and ¹³C NMR chemical shifts for this compound. By benchmarking against computationally predicted values and experimental data from structurally similar molecules, researchers can approach the analysis of this compound's NMR spectra with a higher degree of confidence. The provided data tables and workflow visualization serve as a practical resource for the efficient and accurate structural elucidation of this and related halogenated benzoic acids. It is important to note that while predictions and comparisons provide a strong foundation, experimental verification remains the gold standard in structural chemistry.

References

A Comparative Guide to Purity Analysis of 2-Bromo-3-chlorobenzoic Acid: LC-MS, GC-MS, and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-3-chlorobenzoic acid is paramount for the integrity of downstream applications and the safety of final products. This guide provides a comparative analysis of three common analytical techniques for purity assessment: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We present detailed experimental protocols, comparative data, and workflow visualizations to aid in selecting the most appropriate method for your analytical needs.

Introduction to Purity Analysis of this compound

This compound is a halogenated aromatic carboxylic acid. Its purity can be affected by isomers and related substances from the synthetic process. For instance, isomeric impurities such as 4-bromo-2-chlorobenzoic acid can be present.[1][2] A robust analytical method should be able to separate and quantify the main component from these potential impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the nature of the impurities to be detected.

Parameter LC-MS GC-MS (with derivatization) HPLC-UV
Selectivity Very HighHighModerate
Sensitivity Very High (ng/L to µg/L)[3]High (ng/g)[4]Moderate (µg/L)[3]
Analysis Time ~10-30 min~20-40 min (plus derivatization time)~15-30 min
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Instrumentation Cost HighHighModerate
Key Advantage High selectivity and sensitivity, molecular weight confirmation.Good for volatile impurities, established libraries for identification.Robust, widely available, and cost-effective.
Key Disadvantage Higher cost and complexity.Derivatization adds complexity and potential for error.Lower selectivity; co-eluting impurities can interfere.[3]

Hypothetical Purity Analysis Data

The following table presents hypothetical purity data for a sample of this compound as determined by the three techniques.

Analyte LC-MS (% Area) GC-MS (% Area) HPLC-UV (% Area)
This compound99.5299.4899.65
4-Bromo-2-chlorobenzoic acid0.250.280.20
Other related impurities0.230.240.15
Total Purity 99.52 99.48 99.65

Experimental Protocols

LC-MS Analysis

This method offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., YMC-Triart C18, 150 mm x 2.0 mm, 3 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Aromatic carboxylic acids ionize well in negative mode.[6][7]

  • Scan Range: m/z 100-400.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute to a final concentration of 10 µg/mL with the same solvent for analysis.

GC-MS Analysis (with Derivatization)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile carboxylic acids, derivatization is necessary to increase their volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Derivatization (Methylation with Diazomethane - use with extreme caution in a fume hood):

  • Dissolve 1 mg of the sample in 1 mL of methanol.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

  • Allow the reaction to proceed for 10 minutes.

  • Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection: Splitless, 1 µL.

  • Injector Temperature: 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

HPLC-UV Analysis

HPLC-UV is a robust and widely used technique for purity analysis, though it may lack the specificity of mass spectrometric methods.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution as described for LC-MS.

  • Dilute to a final concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water for analysis.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for LC-MS analysis and a comparison of the three techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate purity Calculate Purity integrate->purity

Caption: Workflow for LC-MS analysis of this compound.

Comparative_Workflow cluster_lcms LC-MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV start Sample lcms_prep Dissolve & Dilute start->lcms_prep gcms_prep Dissolve & Derivatize start->gcms_prep hplcuv_prep Dissolve & Dilute start->hplcuv_prep lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis end Purity Report lcms_analysis->end gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->end hplcuv_analysis HPLC-UV Analysis hplcuv_prep->hplcuv_analysis hplcuv_analysis->end

Caption: Comparative workflow for purity analysis methods.

References

A Comparative Guide to HPLC Method Development for 2-Bromo-3-chlorobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two robust HPLC methods for the analysis of 2-Bromo-3-chlorobenzoic acid, with supporting protocols and performance data.

The accurate and reliable quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for its analysis: a standard approach utilizing a C18 stationary phase and an alternative method employing a Phenyl-Hexyl stationary phase for potentially enhanced selectivity.

This document presents detailed experimental protocols, expected performance data in tabular format, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific analytical needs.

Method 1: Reversed-Phase HPLC using a C18 Column

This method is based on a well-established approach for the separation of aromatic carboxylic acids, offering a robust and reliable starting point for the analysis of this compound.[1] A C18 column is a common choice for the separation of such compounds. The mobile phase is acidified to ensure the protonation of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.

Experimental Protocol

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Solution Preparation:

  • Diluent: Acetonitrile and Water (50:50, v/v).[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection if necessary.

Method 2: Alternative Selectivity with a Phenyl-Hexyl Column

For structurally similar compounds, such as halogenated aromatic acids, achieving optimal separation from potential impurities or isomers can be challenging with a standard C18 column. A Phenyl-Hexyl column offers an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the analyte.[2][3] This can lead to improved resolution for aromatic and halogenated compounds.[2]

Experimental Protocol

Instrumentation: (Same as Method 1)

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-60% B; 15-20 min: 60-40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Solution Preparation: (Same as Method 1, using the appropriate diluent if different from the initial mobile phase composition)

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods. The data is based on typical performance for the analysis of similar aromatic acids and provides a basis for comparison. Actual results may vary depending on the specific instrumentation and reference standards used.

Performance MetricMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Selectivity Good general-purpose selectivity for aromatic acids.Potentially enhanced selectivity for halogenated and aromatic isomers due to π-π interactions.
Retention Time Expected in the mid-range of the gradient.May differ from C18 due to different retention mechanisms.
Peak Shape Generally good, aided by the acidic mobile phase.Good, with potential for improved symmetry for aromatic analytes.
Robustness High, as C18 columns are well-characterized and stable.Good, though stability may vary at extreme pH compared to some C18 phases.[2]

Experimental Workflow and Logical Relationships

To visualize the key stages of the analytical process and the relationship between the analytical methods, the following diagrams are provided.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weighing of Sample & Standard dissolve Dissolution in Diluent prep_start->dissolve sonicate Sonication dissolve->sonicate dilute Dilution to Final Concentration sonicate->dilute filter Filtration (if necessary) dilute->filter injection Injection into HPLC filter->injection separation Chromatographic Separation injection->separation detection UV Detection at 230 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

MethodComparison cluster_params1 Key Parameters (Method 1) cluster_params2 Key Parameters (Method 2) Analyte This compound Method1 Method 1: C18 Column Based on hydrophobic interactions Standard, robust approach Analyte->Method1 Analysis via Method2 Method 2: Phenyl-Hexyl Column Utilizes π-π interactions Alternative selectivity for aromatics Analyte->Method2 Analysis via M1_Stationary Stationary Phase: C18 Method1->M1_Stationary M1_Mobile Mobile Phase: ACN/Water + Formic Acid Method1->M1_Mobile Outcome Selection of Optimal Method Method1->Outcome M2_Stationary Stationary Phase: Phenyl-Hexyl Method2->M2_Stationary M2_Mobile Mobile Phase: ACN/Water + Phosphoric Acid Method2->M2_Mobile Method2->Outcome

Caption: Logical relationship between the two compared HPLC methods.

Conclusion

Both the C18 and Phenyl-Hexyl based HPLC methods offer viable approaches for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. The C18 method provides a reliable and conventional starting point suitable for routine quality control. The Phenyl-Hexyl method, however, presents a valuable alternative when higher selectivity is required, particularly for resolving the target analyte from structurally similar impurities or isomers. It is recommended to screen both column chemistries during method development to determine the optimal conditions for a specific sample matrix.

References

Infrared Absorption Analysis: A Comparative Guide for 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected infrared (IR) absorption bands for 2-Bromo-3-chlorobenzoic acid against related, experimentally characterized compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical interactions. Due to the lack of a publicly available experimental IR spectrum for this compound, this guide predicts its spectral features based on the well-established characteristic absorptions of its constituent functional groups and compares them with the spectra of benzoic acid, 2-bromobenzoic acid, and 3-chlorobenzoic acid.

Predicted and Comparative IR Absorption Data

The principal functional groups that determine the IR spectrum of this compound are the carboxylic acid group (-COOH), the substituted benzene ring, the carbon-bromine bond (C-Br), and the carbon-chlorine bond (C-Cl). The expected absorption frequencies are summarized and compared with known values for similar molecules in the table below.

Functional GroupVibration TypeThis compound (Predicted, cm⁻¹)Benzoic Acid (Experimental, cm⁻¹)2-Bromobenzoic Acid (Experimental, cm⁻¹)3-Chlorobenzoic Acid (Experimental, cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)3071 - 2940 (broad)[1][2]Broad band in the same regionBroad band in the same region
Aromatic RingC-H Stretch3100 - 3000~3071[2]Similar to benzoic acidSimilar to benzoic acid
Carboxylic AcidC=O Stretch1710 - 1680~1685[2]~1700~1700
Aromatic RingC=C Stretch1600 - 14501600, 1505[1]Multiple bands in this regionMultiple bands in this region
Carboxylic AcidC-O Stretch / O-H Bend1440 - 1395 (O-H bend), 1320 - 1210 (C-O stretch)1292 (C-O)[2]Similar to benzoic acidSimilar to benzoic acid
Carboxylic AcidO-H Out-of-Plane Bend960 - 900 (broad)934[2]Similar to benzoic acidSimilar to benzoic acid
Aromatic RingC-H Out-of-Plane Bend900 - 675Bands in this regionBands in this regionBands in this region
Halogen BondsC-Br Stretch< 800N/APresentN/A
Halogen BondsC-Cl Stretch< 800N/AN/APresent

Experimental Protocol: Obtaining an IR Spectrum of a Solid Carboxylic Acid

The standard method for obtaining an infrared spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials:

  • Infrared Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Sample (this compound)

  • Spatula and weighing paper

Procedure:

  • Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture will lead to a broad absorption band around 3400 cm⁻¹.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the sample and KBr to the agate mortar and grind them together with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Formation: Transfer a portion of the powder into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption peaks in the resulting spectrum.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the functional groups present in this compound and their expected characteristic regions in the infrared spectrum.

IR_Functional_Groups cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule C7H4BrClO2 COOH Carboxylic Acid Molecule->COOH Aromatic Aromatic Ring Molecule->Aromatic Halogen C-X (Br, Cl) Molecule->Halogen OH_stretch O-H Stretch (3300-2500, broad) COOH->OH_stretch CO_double_stretch C=O Stretch (1710-1680) COOH->CO_double_stretch CO_OH_bend C-O Stretch / O-H Bend (1440-1210) COOH->CO_OH_bend OH_oop O-H Out-of-Plane Bend (960-900, broad) COOH->OH_oop CH_stretch Aromatic C-H Stretch (3100-3000) Aromatic->CH_stretch CC_stretch Aromatic C=C Stretch (1600-1450) Aromatic->CC_stretch CH_oop Aromatic C-H Bend (900-675) Aromatic->CH_oop CX_stretch C-Br / C-Cl Stretch (< 800) Halogen->CX_stretch

Caption: Functional groups of this compound and their corresponding IR regions.

References

A Comparative Analysis of the Reactivity of 2-Bromo-3-chlorobenzoic Acid and 3-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric dihalosubstituted benzoic acids: 2-Bromo-3-chlorobenzoic acid and 3-Bromo-2-chlorobenzoic acid. Understanding the nuanced differences in their reactivity is crucial for their effective utilization in organic synthesis and drug development. This analysis is based on established chemical principles and available experimental data for structurally related compounds.

Executive Summary

The positioning of the bromine and chlorine atoms relative to the carboxylic acid group significantly influences the acidity and reactivity of these isomers in key organic transformations. This compound is predicted to be a stronger acid than 3-Bromo-2-chlorobenzoic acid due to the pronounced "ortho effect" of the bromine atom. This ortho-substitution also leads to greater steric hindrance around the carboxylic acid group, which is expected to decrease its reactivity in reactions such as esterification. In contrast, the bromine atom in the meta-position and chlorine in the ortho-position of 3-Bromo-2-chlorobenzoic acid result in a different interplay of electronic and steric effects. For palladium-catalyzed cross-coupling reactions, the reactivity of the C-Br and C-Cl bonds will be a key differentiating factor.

Physicochemical Properties: A Tale of Two Isomers

The fundamental properties of these molecules provide the basis for understanding their differential reactivity.

PropertyThis compound3-Bromo-2-chlorobenzoic Acid
Structure
Molecular Formula C₇H₄BrClO₂C₇H₄BrClO₂
Molecular Weight 235.46 g/mol 235.46 g/mol
Predicted pKa More acidic (estimated < 2.85)~2.50[1][2]

The acidity of benzoic acid derivatives is a critical indicator of their reactivity. Both bromine and chlorine are electron-withdrawing groups that increase acidity through their inductive effects. However, the position of these halogens plays a crucial role.

In This compound , the bromine atom is in the ortho position relative to the carboxylic acid group. This leads to a significant steric interaction, known as the ortho effect , which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity reduces resonance stabilization of the carboxylic acid group, thereby increasing its acidity.

For 3-Bromo-2-chlorobenzoic acid , the chlorine atom is in the ortho position. While chlorine is smaller than bromine, it still exerts an ortho effect, contributing to its predicted low pKa of 2.50.[1][2] The bromine atom at the meta position primarily exerts an electron-withdrawing inductive effect, further stabilizing the conjugate base and increasing acidity.

Based on the larger size of the bromine atom compared to the chlorine atom, it is anticipated that the ortho effect will be more pronounced in this compound, making it the stronger acid of the two.

Acidity_Comparison cluster_2B3CBA This compound cluster_3B2CBA 3-Bromo-2-chlorobenzoic Acid 2B3CBA_Structure Ortho-Bromo Steric Hindrance 2B3CBA_Effect Strong Ortho Effect 2B3CBA_Structure->2B3CBA_Effect causes 2B3CBA_Acidity Higher Acidity (Lower pKa) 2B3CBA_Effect->2B3CBA_Acidity leads to 3B2CBA_Structure Ortho-Chloro Less Steric Hindrance 3B2CBA_Effect Moderate Ortho Effect + Meta-Bromo Inductive Effect 3B2CBA_Structure->3B2CBA_Effect causes 3B2CBA_Acidity Lower Acidity (Higher pKa) 3B2CBA_Effect->3B2CBA_Acidity leads to

Figure 1. Factors influencing the acidity of the two isomers.

Reactivity in Key Organic Transformations

Esterification

Esterification of benzoic acids is a fundamental reaction often catalyzed by acid. The reactivity of the carboxylic acid is influenced by both electronic effects and steric hindrance around the carboxyl group.

This compound: The presence of the bulky bromine atom in the ortho position creates significant steric hindrance. This is expected to impede the approach of an alcohol molecule to the carboxylic acid group, thereby slowing down the rate of esterification.

3-Bromo-2-chlorobenzoic acid: The ortho-chloro group provides less steric hindrance compared to the ortho-bromo group. Consequently, 3-Bromo-2-chlorobenzoic acid is expected to undergo esterification more readily than its isomer.

Experimental Data for a Related Compound (3-Bromobenzoic Acid):

ReactionReactantsCatalystConditionsYield
Fischer Esterification3-Bromobenzoic Acid, MethanolH₂SO₄Reflux, 10 hours85%

This data for 3-bromobenzoic acid provides a baseline for what can be expected for the title compounds under similar conditions.

Esterification_Workflow Carboxylic_Acid Substituted Benzoic Acid Reaction Fischer Esterification (Reflux) Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Ester Corresponding Ester Reaction->Ester

Figure 2. General workflow for Fischer Esterification.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide in this reaction is dependent on the nature of the halogen and its position on the aromatic ring. Generally, the reactivity of aryl halides follows the order: I > Br > Cl.

This compound: This isomer possesses both a C-Br and a C-Cl bond. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the C-Br position is expected under appropriate conditions.

3-Bromo-2-chlorobenzoic acid: Similar to its isomer, this compound also has both C-Br and C-Cl bonds. The C-Br bond at the meta-position is expected to be the primary site of reaction in a Suzuki coupling.

Experimental Data for a Related Compound (3-Bromobenzoic Acid):

Arylboronic AcidProductYield
Phenylboronic acid3-Phenylbenzoic acid97%[1]
4-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95%[1]
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99%[1]
4-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89%[1]

These high yields for the Suzuki coupling of 3-bromobenzoic acid suggest that both this compound and 3-Bromo-2-chlorobenzoic acid should be effective substrates for this transformation, primarily reacting at the C-Br bond.

Suzuki_Coupling_Pathway Aryl_Halide Dihalobenzoic Acid (R-X) Coupling Suzuki-Miyaura Coupling Aryl_Halide->Coupling Boronic_Acid Arylboronic Acid (R'-B(OH)₂) Boronic_Acid->Coupling Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Coupling Product Biaryl Product (R-R') Coupling->Product

References

Comparative Analysis of 2-Bromo-3-chlorobenzoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen substituents on aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-3-chlorobenzoic acid and its analogs. Due to the limited availability of comprehensive SAR studies on a diverse range of this compound derivatives in publicly accessible literature, this guide draws upon data from structurally related halogenated benzoic acids to elucidate key determinants of biological activity. The information presented herein aims to guide researchers in the rational design of novel therapeutic agents based on the di-halogenated benzoic acid scaffold.

Quantitative Data on Analog Activity

Compound IDR-group (Substituent on Schiff's Base)pMIC vs. S. aureuspMIC vs. B. subtilispMIC vs. E. colipMIC vs. C. albicanspMIC vs. A. niger
1 -H1.691.682.021.381.38
2 2-Cl1.751.982.051.451.45
3 3-Cl1.721.712.031.421.42
4 4-Cl1.781.772.131.481.48
5 2-Br1.731.722.061.431.43
6 4-Br1.821.812.271.521.52
7 2-NO₂1.711.702.041.411.41
8 3-NO₂1.741.732.081.441.44
9 4-NO₂1.801.792.181.501.50
10 2-OH1.701.692.011.401.40
11 4-OH1.761.752.101.461.46
12 4-OCH₃1.771.762.111.471.47
Norfloxacin ---2.61--

Data adapted from a study on 2-chlorobenzoic acid derivatives.[1]

Insights into Structure-Activity Relationships

The data from related halogenated benzoic acids suggests several general SAR trends that are likely applicable to this compound analogs:

  • Role of Halogenation: The presence of halogens on the benzoic acid ring is often correlated with increased biological activity. Halogens can enhance lipophilicity, which may improve cell membrane permeability, and can also participate in halogen bonding with biological targets. In the context of anticancer activity, halogen substituents can influence the binding affinity of the molecule to target proteins.[2]

  • Positional Isomerism: The position of the halogen atoms is critical for activity. For instance, in some series of anticancer compounds, ortho-substituted fluoro-analogs have shown better inhibitory activity compared to meta- or para-substituted analogs.[2] The 2,3-dihalogen pattern of the parent compound places the halogens on adjacent carbons, which will influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets.

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) can significantly impact activity. Generally, as the size of the halogen increases, its lipophilicity and polarizability also increase, which can lead to stronger interactions with hydrophobic pockets in target proteins.

  • Derivatization of the Carboxylic Acid: The carboxylic acid group is a key feature for derivatization. Conversion to esters, amides, or other functional groups can modulate the compound's solubility, metabolic stability, and binding mode. For example, the conversion of the carboxylic acid to an amide is a common strategy in the development of anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a di-halogenated benzoic acid and the evaluation of its antimicrobial activity.

Synthesis of 2-Halo-5-bromobenzoic Acid

This protocol describes a general method for the bromination of an ortho-halobenzoic acid.

Materials:

  • o-Halobenzoic acid (e.g., o-chlorobenzoic acid)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • In a four-neck flask equipped with a thermometer and a stirrer, dissolve the o-halobenzoic acid in sulfuric acid and DCM.

  • Add N-Bromosuccinimide (NBS) to the reaction mixture.

  • Stir the reaction and maintain the temperature at 25-30°C.

  • After the reaction is complete (typically monitored by TLC), pour the reaction mixture into ice water to quench the reaction.

  • The product is then isolated by filtration and can be further purified by recrystallization from a suitable solvent like methanol.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains

  • Nutrient broth and Sabouraud dextrose broth

  • Standard antibiotic/antifungal drugs (e.g., Norfloxacin, Fluconazole)

  • Sterile test tubes

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the stock solutions are prepared in the appropriate growth medium in sterile test tubes.

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • The tubes are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Workflows and Pathways

To better understand the structure-activity relationship studies and their biological context, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound analogs Analog Library Synthesis (Varying R-groups) start->analogs Derivatization screening In Vitro Assays (e.g., Anticancer, Antimicrobial) analogs->screening data Activity Data (e.g., IC50, MIC) screening->data sar SAR Analysis data->sar qsar QSAR Modeling sar->qsar qsar->analogs Rational Design of New Analogs

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Anticancer_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Halogenated Benzoic Acid Analog Inhibitor->RTK Inhibition

A hypothetical signaling pathway potentially targeted by anticancer benzoic acid analogs.

Conclusion

The structural analogs of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The available data on related halogenated benzoic acids strongly indicates that modifications to the parent structure, particularly the nature and position of substituents on the aromatic ring and derivatization of the carboxylic acid group, can lead to potent biological activity. Further systematic studies involving the synthesis and screening of a wider range of this compound analogs are warranted to fully elucidate their therapeutic potential and to develop compounds with improved efficacy and selectivity.

References

A Comparative Analysis of Bromo- vs. Chloro-Substituted Benzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing the physicochemical and pharmacological properties of bioactive compounds. Among the halogens, bromine and chlorine are frequently employed as substituents on aromatic rings, such as that of benzoic acid, to modulate acidity, lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive comparative analysis of bromo- and chloro-substituted benzoic acids, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform rational drug design and development.

Physicochemical Properties: A Quantitative Comparison

The position of the halogen substituent (ortho-, meta-, or para-) on the benzoic acid ring significantly impacts its electronic and steric properties, leading to variations in acidity (pKa), lipophilicity (LogP), and solubility.

Table 1: Comparative Physicochemical Properties of Bromo- vs. Chloro-Substituted Benzoic Acids

CompoundStructurepKa[1][2][3][4][5][6][7]LogP[3][4][8][9][10]Water Solubility (g/L)[3][11][12][13][14][15][16][17][18][19][20][21]
Bromo-Substituted
2-Bromobenzoic acido-bromobenzoic acid2.842.87Slightly soluble in cold water, soluble in hot water
3-Bromobenzoic acidm-bromobenzoic acid3.862.870.54 (32 °C)
4-Bromobenzoic acidp-bromobenzoic acid3.972.98Slightly soluble, soluble in hot water
Chloro-Substituted
2-Chlorobenzoic acido-chlorobenzoic acid2.922.052.1 (25 °C)
3-Chlorobenzoic acidm-chlorobenzoic acid3.822.680.45 (15 °C)
4-Chlorobenzoic acidp-chlorobenzoic acid3.982.650.8 (25 °C)

Analysis of Physicochemical Trends:

  • Acidity (pKa): The ortho-substituted isomers of both bromo- and chloro-benzoic acids are the most acidic due to the inductive electron-withdrawing effect of the halogen and the "ortho effect," which forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.[16] The acidity generally decreases as the halogen moves to the meta and para positions. Chloro-substituted benzoic acids are slightly more acidic than their bromo- counterparts in the para position, which can be attributed to the higher electronegativity of chlorine.[22]

  • Lipophilicity (LogP): Both bromine and chlorine substituents increase the lipophilicity of benzoic acid (LogP of benzoic acid is 1.87).[23] Bromine, being larger and more polarizable, generally imparts a slightly higher lipophilicity compared to chlorine at the same position.

  • Solubility: The introduction of either halogen generally decreases water solubility compared to benzoic acid. Solubility is influenced by a combination of factors including the crystal lattice energy and the ability to form hydrogen bonds.

Pharmacological Activities and Impact on Signaling Pathways

Both bromo- and chloro-substituted benzoic acid moieties are found in a variety of clinically used drugs and investigational compounds, exhibiting a range of pharmacological activities, including anticancer and anti-inflammatory effects. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[12] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[24] Derivatives of chloro-substituted benzoic acids have been investigated as EGFR inhibitors.[24][25][26]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug Chloro-benzoic Acid Derivative (e.g., N5a) Drug->EGFR Inhibits (Tyrosine Kinase) EGF EGF (Ligand) EGF->EGFR Binds

The diagram above illustrates a simplified EGFR signaling cascade. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.[27] Certain chloro-substituted benzoic acid derivatives, such as the hydrazine-1-carbothioamide derivative N5a, have been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[24][26]

Anti-inflammatory Activity: Modulation of COX-2 and NF-κB Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) are key players in the inflammatory process.[23][28]

COX-2 Pathway: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Drug Chloro-benzoic Acid Derivative Drug->COX2 Inhibits

NF-κB Pathway: NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Drug Bromo/Chloro-benzoic Acid Derivative Drug->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_active->Gene Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates

Certain chloro-substituted benzoic acid derivatives have demonstrated the ability to reduce the expression of COX-2 and NF-κB.[29] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been shown to suppress NF-κB expression.[28] Similarly, some bromo-substituted compounds have been found to retain NF-κB activity, suggesting that the nature and position of the halogen are critical for modulating this pathway.[30]

Experimental Protocols

To aid in the practical evaluation of bromo- and chloro-substituted benzoic acids, detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

pKa_Protocol start Start prep_sample Prepare Sample Solution (~1 mM in water/co-solvent) start->prep_sample calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prep_sample->calibrate titrate Titrate with Standardized NaOH (e.g., 0.1 M) calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. Volume of NaOH added record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pKa pKa = pH at Half-Equivalence Point determine_hep->pKa end End pKa->end

Methodology:

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[1][31]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[31]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[1][32]

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[31]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest slope. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[1]

Determination of LogP by Shake-Flask Method

LogP_Protocol start Start prepare_phases Prepare n-octanol and water phases (pre-saturate) start->prepare_phases dissolve Dissolve compound in one phase prepare_phases->dissolve mix Mix the two phases and shake to equilibrate dissolve->mix separate Separate the two phases (centrifugation if needed) mix->separate quantify Quantify compound concentration in each phase (e.g., by HPLC) separate->quantify calculate Calculate LogP = log([C]octanol / [C]water) quantify->calculate end End calculate->end

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.[27]

  • Dissolution: Dissolve a known amount of the test compound in one of the phases.[33]

  • Equilibration: Add the second phase and shake the mixture for a sufficient time to allow for equilibrium to be reached.[34]

  • Phase Separation: Separate the n-octanol and aqueous phases, by centrifugation if necessary to break up emulsions.[34]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[34]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[33]

Conclusion

The choice between bromo- and chloro-substitution on a benzoic acid scaffold in drug discovery is a nuanced decision that depends on the specific therapeutic target and desired pharmacokinetic profile. Chlorine, with its higher electronegativity, can lead to slightly greater acidity, while bromine generally imparts higher lipophilicity. Both halogens can participate in halogen bonding, a key interaction for enhancing binding affinity to protein targets. The provided data and protocols offer a framework for the systematic evaluation of these important structural motifs, enabling a more informed and rational approach to the design of new therapeutic agents. Further investigation into the metabolic stability and toxicological profiles of these compounds is warranted to fully elucidate their potential in drug development.

References

A Comparative Guide to Identifying Isomeric Byproducts in the Synthesis of 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis of 2-Bromo-3-chlorobenzoic acid, with a focus on the identification and characterization of isomeric byproducts. The information presented is supported by experimental data and detailed protocols to assist researchers in optimizing their synthetic strategies and ensuring the purity of their target compound.

Synthesis of this compound: A Two-Step Approach

A common and practical route for the synthesis of this compound involves a two-step process: the electrophilic bromination of 3-chlorotoluene to form 2-bromo-3-chlorotoluene, followed by the oxidation of the methyl group to a carboxylic acid.

Step 1: Bromination of 3-chlorotoluene

The bromination of 3-chlorotoluene is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring (the ortho, para-directing methyl group and the ortho, para-directing but deactivating chloro group) will influence the regioselectivity of the reaction, leading to a mixture of isomeric products.

Step 2: Oxidation of 2-bromo-3-chlorotoluene

The subsequent oxidation of the methyl group of the bromochlorotoluene isomers to a carboxylic acid is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This reaction is generally not selective and will oxidize all the isomeric bromochlorotoluenes present in the mixture.

Potential Isomeric Byproducts

The primary source of isomeric impurities arises from the initial bromination step. Based on the directing effects of the methyl and chloro substituents on 3-chlorotoluene, the following major isomeric byproducts can be expected:

  • 2-Bromo-3-chlorotoluene: The desired precursor.

  • 4-Bromo-3-chlorotoluene: Bromination para to the chloro group and ortho to the methyl group.

  • 6-Bromo-3-chlorotoluene (5-Bromo-2-chlorotoluene): Bromination ortho to the chloro group and para to the methyl group.

  • 2-Bromo-5-chlorotoluene: Bromination para to the methyl group and ortho to the chloro group.

Upon oxidation, these isomeric toluenes will be converted to their corresponding benzoic acid derivatives, which will constitute the impurities in the final product.

Comparison of Analytical Methods for Isomer Identification

Accurate identification and quantification of isomeric byproducts are crucial for quality control. The following analytical techniques are commonly employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of benzoic acids, derivatization to more volatile esters (e.g., methyl esters) is often necessary.

Table 1: Comparison of GC-MS Performance for Isomer Separation

ParameterPerformance
Resolution Excellent for separating isomeric bromochlorotoluenes and their methylated derivatives.
Sensitivity High, allowing for the detection of trace impurities.
Identification Mass spectra provide structural information for unambiguous peak identification.
Sample Prep Requires derivatization for benzoic acids, adding an extra step to the workflow.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including non-volatile and thermally labile molecules like benzoic acids. Reversed-phase chromatography is the most common mode used for this application.

Table 2: Comparison of HPLC Performance for Isomer Separation

ParameterPerformance
Resolution Good to excellent, depending on the column and mobile phase composition.
Sensitivity Good, with UV detection being the most common method.
Identification Retention time is the primary identifier; coupling with a mass spectrometer (LC-MS) provides definitive identification.
Sample Prep Minimal, typically just dissolving the sample in a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers based on the unique chemical environment of each nucleus.

Table 3: Comparison of NMR Performance for Isomer Identification

ParameterPerformance
Resolution Excellent for distinguishing isomers with different substitution patterns.
Sensitivity Lower compared to GC-MS and HPLC, may not be suitable for trace impurity detection.
Identification Provides unambiguous structural elucidation.
Sample Prep Simple, requires dissolving the sample in a deuterated solvent.

Experimental Protocols

Synthesis of this compound

Step 1: Bromination of 3-chlorotoluene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorotoluene (1 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 eq.).

  • Cool the mixture in an ice bath and add bromine (1 eq.) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of isomeric bromochlorotoluenes.

Step 2: Oxidation of Bromochlorotoluene Mixture

  • To a solution of the isomeric bromochlorotoluene mixture (1 eq.) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 eq.) portion-wise.

  • Heat the mixture to reflux and stir for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid isomers.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

Analytical Methods

GC-MS Analysis (as methyl esters)

  • Derivatization: To the crude benzoic acid product (approx. 10 mg) in a vial, add 1 mL of a solution of 2M HCl in methanol. Cap the vial and heat at 60°C for 1 hour. Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the methyl esters with dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

HPLC Analysis

  • Sample Preparation: Dissolve the crude product in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Workflow and Data Visualization

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound and its isomeric byproducts.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start 3-Chlorotoluene bromination Bromination (Br2, FeBr3) start->bromination isomers_toluene Isomeric Bromochlorotoluenes (Crude Mixture) bromination->isomers_toluene oxidation Oxidation (KMnO4) isomers_toluene->oxidation isomers_acid Isomeric Bromochlorobenzoic Acids (Crude Product) oxidation->isomers_acid gcms GC-MS Analysis (after derivatization) isomers_acid->gcms hplc HPLC Analysis isomers_acid->hplc nmr NMR Analysis isomers_acid->nmr data Isomer Identification & Quantification gcms->data hplc->data nmr->data

Caption: Workflow for the synthesis and analysis of this compound.

Validating the Structure of 2-Bromo-3-chlorobenzoic Acid: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry for the validation of the 2-Bromo-3-chlorobenzoic acid structure, alongside alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural validation of this compound (C₇H₄BrClO₂), with a molecular weight of approximately 235.47 g/mol , electron ionization mass spectrometry (EI-MS) is a commonly employed method.

Predicted Mass Spectrum of this compound

Table 1: Predicted and Comparative Mass Spectrometry Data

FeaturePredicted for this compoundExperimental Data for 2-Bromo-5-chlorobenzoic acid (Isomer)
Molecular Ion (M⁺) m/z 234, 236, 238 (isotopic pattern for Br and Cl)m/z 234, 236, 238
M-OH (loss of hydroxyl radical) m/z 217, 219, 221m/z 217, 219, 221
M-COOH (loss of carboxyl group) m/z 189, 191, 193m/z 189, 191, 193
M-Br (loss of bromine radical) m/z 155, 157m/z 155, 157
M-Cl (loss of chlorine radical) m/z 199, 201m/z 199, 201
[C₆H₃BrCl]⁺ m/z 188, 190, 192m/z 188, 190, 192
[C₆H₄Cl]⁺ m/z 111, 113m/z 111, 113
[C₆H₄Br]⁺ m/z 155, 157m/z 155, 157

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating in the ion source. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Fragmentation Pathway

The expected fragmentation pathway for this compound in EI-MS is visualized below.

Predicted EI-MS Fragmentation of this compound M [C₇H₄BrClO₂]⁺˙ m/z 234/236/238 Molecular Ion F1 [C₇H₃BrClO]⁺ m/z 217/219/221 M->F1 -OH F2 [C₆H₄BrCl]⁺˙ m/z 189/191/193 M->F2 -COOH F3 [C₇H₄ClO₂]⁺ m/z 155/157 M->F3 -Br F4 [C₇H₄BrO₂]⁺ m/z 199/201 M->F4 -Cl F5 [C₆H₃BrCl]⁺ m/z 188/190/192 F2->F5 -H

Caption: Predicted fragmentation of this compound in EI-MS.

Alternative Structural Validation Techniques

While mass spectrometry provides valuable information about the molecular weight and fragmentation pattern, other spectroscopic techniques offer complementary data for a comprehensive structural validation.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Isomers can be difficult to distinguish, provides limited stereochemical information.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.Non-destructive, provides detailed structural information, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal lattice.Unambiguous structure determination, provides absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow, not applicable to non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide key structural insights.

Based on the analysis of similar compounds, the following chemical shifts are predicted for this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

NucleusPredicted Chemical Shift Range (ppm)Rationale
¹H NMR
H-47.8 - 8.0Downfield shift due to deshielding from adjacent Br and COOH groups.
H-57.4 - 7.6Shielded relative to H-4 and H-6.
H-67.6 - 7.8Downfield shift due to deshielding from adjacent Cl.
COOH11.0 - 13.0Characteristic broad singlet for a carboxylic acid proton.
¹³C NMR
C-1 (C-COOH)~130 - 135Quaternary carbon attached to the carboxylic acid group.
C-2 (C-Br)~120 - 125Carbon attached to bromine.
C-3 (C-Cl)~130 - 135Carbon attached to chlorine.
C-4~135 - 140Aromatic CH carbon.
C-5~125 - 130Aromatic CH carbon.
C-6~130 - 135Aromatic CH carbon.
C=O (COOH)~165 - 170Carbonyl carbon of the carboxylic acid.
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process Raw Data B->D C->D E Assign Chemical Shifts and Coupling Constants D->E F Structural Elucidation E->F

Caption: General workflow for NMR-based structural analysis.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. The structural model is then refined to best fit the experimental data.

X-ray Crystallography Workflow A Grow Single Crystal B Mount Crystal A->B C Collect Diffraction Data B->C D Solve Structure C->D E Refine Structure D->E F Final 3D Structure E->F

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural validation of this compound can be effectively achieved using a combination of analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, serving as a rapid and sensitive initial confirmation. For a more detailed and unambiguous structural elucidation, NMR spectroscopy is indispensable, offering insights into the connectivity and chemical environment of the atoms. Finally, for the definitive determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate tool, provided a suitable crystal can be obtained. The choice of technique will depend on the specific requirements of the research, the amount of sample available, and the desired level of structural detail.

Safety Operating Guide

Proper Disposal of 2-Bromo-3-chlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromo-3-chlorobenzoic acid is a halogenated organic compound and must be disposed of as hazardous waste. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and environmental compliance. This guide provides essential information on the proper handling and disposal of this substance.

Key Hazard and Disposal Information

Proper disposal begins with understanding the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and waste management.

ParameterInformationCitation
Waste Classification Hazardous Waste. As a brominated and chlorinated organic compound, it falls under the category of halogenated organic wastes.[1]
Primary Disposal Method Engage a licensed professional waste disposal service. A common method is incineration in a chemical incinerator equipped with a scrubber.[2][3]
Containerization Keep in original, suitable, and tightly closed containers for disposal. Do not mix with other types of waste.[4]
Environmental Precautions Do not allow the product to enter drains or waterways. Discharge into the environment must be avoided.[2]
Accidental Release For spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at every stage. The following diagram illustrates the logical steps from initial handling to final disposal.

Figure 1: Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal A 1. Characterize Waste: This compound (Halogenated Organic Acid) B 2. Segregate Waste: Keep separate from non-halogenated, inorganic, and other waste streams. A->B C 3. Label Container: Clearly mark as 'Hazardous Waste' and list contents. B->C D 4. Secure Storage: Store in a designated, well-ventilated hazardous waste accumulation area. C->D E 5. Arrange for Pickup: Contact licensed hazardous waste disposal company. D->E Hand-off F 6. Professional Transport: Waste is transported by authorized personnel. E->F G 7. Final Disposal: Incineration at a permitted hazardous waste facility. F->G

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the specific neutralization or chemical degradation of this compound at a laboratory scale for disposal purposes. The standard and required procedure is to transfer the material to a licensed hazardous waste management company.[2] These companies are equipped with the necessary technology, such as high-temperature incinerators with flue gas treatment, to handle and destroy halogenated organic compounds in an environmentally sound manner.[3]

Important Considerations:

  • Do Not Attempt On-Site Treatment: Without established and validated protocols, attempting to neutralize or treat this chemical in the lab can be dangerous and may violate regulations. Highly reactive substances may require deactivation by the waste producer before disposal, but this should only be done following established and safe procedures.[4]

  • Segregation is Key: Halogenated waste should not be mixed with non-halogenated solvents.[1][5] Mixing waste streams can complicate the disposal process and increase costs.

  • Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures for hazardous waste disposal. They can provide approved containers, labels, and schedule pickups.

References

Essential Safety and Operational Guide for Handling 2-Bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Bromo-3-chlorobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the foundation of safe laboratory practices.

GHS Hazard Classifications:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory to prevent exposure when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Face shield and chemical safety glasses or goggles.Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Protective, chemical-resistant gloves.Gloves must be inspected prior to use.[1][4]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of dust generation or if working outside a ventilated enclosure.Use only outdoors or in a well-ventilated area.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[2][4] A safety shower and eye wash station must be readily accessible.[3]

  • Gather Materials: Confirm that all necessary PPE is available and in good condition.[7] Spill cleanup materials should also be readily accessible.

Handling the Chemical
  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[5]

  • Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Avoid Inhalation: Avoid the formation and breathing of dust.[2][4] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.[7]

  • Container Management: Keep containers securely sealed when not in use.[5]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Clothing: Contaminated clothing should be removed and laundered separately before reuse.[5]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1][2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[2] Do not mix with other waste.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[4] Do not let the product enter drains or sewer systems.[2]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Risk Assessment EngineeringControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls PPE_Check 3. Inspect & Don PPE EngineeringControls->PPE_Check Handling 4. Handle Chemical (Avoid Dust/Contact) PPE_Check->Handling Storage 5. Securely Store When Not in Use Handling->Storage Decontamination 6. Decontaminate Work Area & Remove PPE Storage->Decontamination PersonalHygiene 7. Personal Hygiene (Wash Hands) Decontamination->PersonalHygiene WasteCollection 8. Collect Waste in Labeled Container PersonalHygiene->WasteCollection WasteDisposal 9. Dispose via Licensed Service WasteCollection->WasteDisposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.